N-Boc-Tris
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5/c1-8(2,3)15-7(14)10-9(4-11,5-12)6-13/h11-13H,4-6H2,1-3H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFXOUCQTPUBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337896 | |
| Record name | tert-Butyl [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146651-71-0 | |
| Record name | tert-Butyl [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-Tris: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Overview of the Structure, Synthesis, and Applications of a Versatile Scaffolding Molecule
N-Boc-Tris, chemically known as tert-Butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate, is a crucial intermediate and multifunctional scaffold in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] Its unique structure, featuring a sterically hindered tert-butoxycarbonyl (Boc) protected amine and three primary hydroxyl groups, offers chemists a versatile platform for the construction of complex molecular architectures.[1] This guide provides a detailed examination of the structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in the field of drug discovery.
Core Structure and Properties
This compound is a derivative of tris(hydroxymethyl)aminomethane (Tris), a common biological buffer.[1] The primary amine of the Tris core is protected by a Boc group, which is notably stable under most basic and nucleophilic conditions but can be readily removed under acidic conditions.[1][2] This "orthogonal" protection strategy is invaluable in multi-step syntheses, allowing for selective functionalization of the hydroxyl groups while the amine remains shielded.[1]
The molecular structure of this compound provides a compact and multifunctional scaffold. The three free hydroxyl groups serve as versatile handles for further derivatization, enabling the attachment of various chemical entities, such as linkers, payloads, or targeting moieties.[1]
Physicochemical and Computational Data
A summary of the key physicochemical and computational properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 146651-71-0 | [2][3][4][5][6] |
| Molecular Formula | C₉H₁₉NO₅ | [2][4][5] |
| Molecular Weight | 221.25 g/mol | [1][5] |
| Purity | ≥95% | [1][5][6] |
| SMILES | O=C(OC(C)(C)C)NC(CO)(CO)CO | [4][5] |
| Topological Polar Surface Area (TPSA) | 99.02 Ų | [5] |
| logP | -0.7732 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Hydrogen Bond Donors | 4 | [5] |
| Rotatable Bonds | 4 | [5] |
| Storage Condition | -20°C | [2][6] |
Experimental Protocols
The synthesis of this compound involves the selective protection of the primary amine of tris(hydroxymethyl)aminomethane. Below are detailed experimental protocols for the Boc protection of the amine and the subsequent deprotection.
Synthesis of this compound (Boc Protection of Tris)
This protocol is a generalized procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Tris(hydroxymethyl)aminomethane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
0.1 N aqueous Hydrochloric Acid (HCl)
-
tert-Butyl methyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tris(hydroxymethyl)aminomethane (1.0 equivalent) in a suitable solvent mixture such as aqueous THF or a water/acetone mixture in a round-bottom flask.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.
-
Upon completion, add saturated aqueous NaHCO₃ solution to the reaction mixture.
-
Extract the aqueous mixture with a suitable organic solvent such as tert-butyl methyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Deprotection of the Boc Group
The Boc protecting group can be efficiently removed under acidic conditions to liberate the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically a 25-50% v/v solution of TFA in DCM).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly in the next synthetic step after neutralization with a suitable base.
Applications in Drug Development and Research
This compound serves as a versatile building block in several areas of pharmaceutical and chemical research:
-
Pharmaceutical Intermediate: It is a key component in the synthesis of complex organic molecules with specific biological activities. The controlled deprotection of the Boc group allows for precise reaction sequences, which is critical in multi-step drug synthesis.[3]
-
Bioconjugation: The three hydroxyl groups provide attachment points for biomolecules, making this compound an ideal scaffold for creating antibody-drug conjugates (ADCs) or other bioconjugates.[1]
-
Polymer and Material Science: It can be used to introduce reactive hydroxyl groups into polymer systems.[1]
-
Medicinal Chemistry: this compound functions as a core structure in the design of novel therapeutic agents.[1]
-
Probe Development: Its multifunctional nature allows for the construction of small-molecule probes for biological research.[1]
Visualizing the Role of this compound in Synthesis
The following diagrams, generated using the DOT language, illustrate the synthetic utility of this compound.
Caption: Synthetic pathway for the Boc protection of Tris.
Caption: Workflow illustrating the use of this compound as a scaffold.
References
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. Synthesis of homochiral tris(2-alkyl-2-aminoethyl)amine derivatives from chiral alpha-amino aldehydes and their application in the synthesis of water soluble chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Tris(hydroxymethyl)aminomethane synthesis - chemicalbook [chemicalbook.com]
- 6. US4233245A - Preparation of tris(hydroxymethyl)aminomethane - Google Patents [patents.google.com]
A Technical Guide to N-Boc-Tris (CAS 146651-71-0): Properties, Reactivity, and Applications
Abstract
N-Boc-Tris, with the CAS number 146651-71-0, is a protected derivative of tris(hydroxymethyl)aminomethane (Tris). This technical guide provides an in-depth overview of its chemical and physical properties, key reactivity, and significant applications. As a multifunctional scaffold, this compound features an acid-labile tert-butyloxycarbonyl (Boc) protected amine and three free hydroxyl groups. This unique structure makes it an exceptionally valuable intermediate in pharmaceutical synthesis, bioconjugation, polymer science, and the development of molecular probes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to facilitate its use in advanced chemical synthesis.
Core Chemical and Physical Properties
This compound, also known by its IUPAC name tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate, is a white solid at room temperature.[1][2][3] Its core function is to serve as a protective reagent, utilizing the Boc group to shield the primary amine from unwanted reactions during multi-step syntheses.[1][4]
The quantitative physical and chemical properties of this compound are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 146651-71-0 | [1][2][3][5] |
| Molecular Formula | C₉H₁₉NO₅ | [5][6] |
| Molecular Weight | 221.25 g/mol | [3][5] |
| Melting Point | 144-146 °C | [1] |
| Boiling Point | 430.5 ± 45.0 °C (Predicted) | [1] |
| Density | 1.0 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Solid | [2] |
| Purity | ≥95% - 99% | [2][5][6] |
| Storage | Room Temperature or -20 °C | [1][6][7] |
Table 2: Computed Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | [3] |
| SMILES | O=C(OC(C)(C)C)NC(CO)(CO)CO | [5] |
| InChIKey | PYFXOUCQTPUBOG-UHFFFAOYSA-N | [2][3] |
| Topological Polar Surface Area (TPSA) | 99.02 Ų | [5][8] |
| logP | -0.77 to -1.2 | [3][5] |
| Hydrogen Bond Donors | 4 | [5][8] |
| Hydrogen Bond Acceptors | 5 | [5][8] |
| Rotatable Bonds | 4 | [5] |
| pKa | 10.66 ± 0.46 (Predicted) | [1] |
Reactivity and Synthetic Utility
The primary utility of this compound stems from its orthogonal protection scheme.[7] The Boc group is stable under a wide range of non-acidic conditions, allowing for selective modification of the three hydroxyl groups. Subsequently, the Boc group can be cleanly removed under mild acidic conditions to liberate the primary amine for further functionalization.[6][9] This makes it a cornerstone intermediate for building complex molecular architectures.[9]
Caption: Orthogonal protection workflow of this compound.
This selective reactivity is crucial in drug development, where precise control over synthetic steps is necessary to achieve high yields and purity.[9]
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Boc-Group Deprotection This procedure outlines the removal of the Boc protecting group to yield the free amine.
-
Dissolution: Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acidification: Add an acid solution, typically trifluoroacetic acid (TFA) in DCM (25-50% v/v) or hydrochloric acid (e.g., 4M HCl in dioxane), to the reaction mixture at 0 °C.[10]
-
Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step after neutralization or purified further if necessary.[10]
Protocol 2: General Spectroscopic Characterization This protocol describes a general workflow for confirming the structure and purity of this compound or its derivatives.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[11] Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum using an FT-IR spectrometer. The sample can be analyzed as a KBr pellet or a thin film.[11] Key absorbances include N-H, O-H, C-H, and the characteristic C=O stretch of the carbamate group.
-
Mass Spectrometry (MS): Acquire the mass spectrum using electrospray ionization (ESI) or another soft ionization technique to confirm the molecular weight.[11]
Caption: General workflow for this compound synthesis and verification.
Applications in Research and Drug Development
The unique trifunctional structure of this compound makes it a versatile building block across several scientific disciplines.
-
Pharmaceutical Synthesis: It serves as a key intermediate for introducing protected amino alcohol moieties into drug candidates, enabling the creation of complex molecular scaffolds.[9]
-
Bioconjugation: The three hydroxyl groups provide versatile handles for attaching biomolecules, such as proteins, peptides, or nucleic acids, to create functional bioconjugates.[7]
-
Polymer and Material Science: It can be used to introduce reactive pendant groups into polymer chains, allowing for the modification of material properties or the attachment of other functional molecules.[7]
-
Probe Development: Its compact and multifunctional nature is ideal for building small-molecule probes for use in chemical biology and diagnostics.[7]
Caption: Key application pathways for this compound.
Safety and Handling
This compound requires careful handling in a laboratory setting. The relevant safety information is summarized below.
Table 3: GHS Safety Information
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Handling and Storage: Personnel should use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[12] Work should be conducted in a well-ventilated area or a chemical fume hood. The compound should be stored sealed in a dry place.[1][2] While some suppliers recommend room temperature storage, long-term storage at -20°C is also advised to ensure stability.[6][7] Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate handling and storage information.
References
- 1. 146651-71-0 | CAS DataBase [m.chemicalbook.com]
- 2. This compound | 146651-71-0 [sigmaaldrich.com]
- 3. tert-Butyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate | C9H19NO5 | CID 545378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. chemscene.com [chemscene.com]
- 6. This compound, 146651-71-0 | BroadPharm [broadpharm.com]
- 7. This compound, CAS 146651-71-0 | AxisPharm [axispharm.com]
- 8. 146651-71-0|tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate| Ambeed [ambeed.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. oxfordlabchem.com [oxfordlabchem.com]
Solubility of N-Boc-Tris in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the critical parameter of solubility for N-Boc-Tris (tert-butyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate) in common organic solvents. A thorough review of publicly available scientific literature and chemical databases indicates a lack of quantitative solubility data for this compound. Consequently, this document serves as a comprehensive resource for researchers to experimentally determine these values. It provides detailed protocols based on the widely accepted shake-flask method, followed by quantification via gravimetric analysis or High-Performance Liquid Chromatography (HPLC).
Data Presentation
As quantitative solubility data for this compound is not extensively published, the following table is provided as a template for researchers to populate with their own experimentally determined values. This standardized format will facilitate the comparison of solubility data across different solvents and conditions.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| Chloroform | |||||
| Tetrahydrofuran (THF) | |||||
| Acetonitrile | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Toluene | |||||
| Hexanes |
Experimental Protocols
The following methodologies provide a robust framework for determining the equilibrium solubility of this compound.
Objective
To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
For Gravimetric Analysis: Evaporating dish or watch glass, drying oven, desiccator
-
For HPLC Analysis: HPLC system with a suitable detector (e.g., UV-Vis or ELSD), appropriate column and mobile phase
Procedure: Preparation of Saturated Solution (Shake-Flask Method)
The shake-flask method is a reliable technique for determining equilibrium solubility.[1][2]
-
Add Excess Solute: Place an excess amount of solid this compound into a vial. The presence of undissolved solid after the equilibration period confirms that an excess was used.
-
Add Solvent: Add a known volume of the desired organic solvent to the vial.
-
Seal: Securely cap the vial to prevent solvent evaporation.
-
Equilibrate: Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.[3]
-
Settle: After the equilibration period, allow the suspension to settle for a short period.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filter: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical for accurate results.
Quantification of Dissolved Solute
The concentration of this compound in the filtered supernatant can be determined using one of the following methods:
This method determines the mass of the dissolved solid after evaporating the solvent.[4][5][6]
-
Weigh Container: Accurately weigh a clean, dry evaporating dish or watch glass.
-
Transfer Filtrate: Accurately transfer a known volume of the filtered saturated solution into the pre-weighed container.
-
Evaporate Solvent: Evaporate the solvent from the filtrate at an appropriate temperature. A gentle stream of nitrogen or air can be used to accelerate evaporation.
-
Dry to Constant Weight: Once the solvent is removed, place the container in a drying oven at a temperature below the melting point of this compound to remove any residual solvent. Cool the container in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.[4][6]
-
Calculate Solubility: The final weight of the residue corresponds to the mass of this compound dissolved in the volume of solvent taken. Calculate the solubility in the desired units (g/L, mg/mL).
This method uses chromatography to separate and quantify the concentration of this compound.[7][8][9]
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment.
-
Generate Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Prepare Sample Solution: Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject Sample: Inject the diluted sample solution into the HPLC system.
-
Determine Concentration: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate Solubility: Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the solubility of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 9. improvedpharma.com [improvedpharma.com]
N-Boc-Tris Stability Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-Boc-Tris (tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate) under both acidic and basic conditions. Given the importance of the tert-butyloxycarbonyl (Boc) protecting group in organic synthesis, particularly in peptide chemistry and drug development, understanding its stability profile is critical for process development, formulation, and ensuring the integrity of intermediates and final products. This document outlines the degradation pathways of this compound and provides detailed experimental protocols for conducting forced degradation studies to assess its stability.
Core Concepts of this compound Stability
The stability of this compound is primarily dictated by the lability of the Boc protecting group. Generally, carbamates of this nature are known to be stable under neutral and basic conditions but are readily cleaved under acidic conditions.[1] The tris(hydroxymethyl)aminomethane (Tris) core is chemically robust. Therefore, degradation studies focus on the hydrolysis of the N-Boc group.
Under Acidic Conditions: The N-Boc group is highly susceptible to cleavage in the presence of acid.[2] The reaction proceeds via protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, which subsequently deprotonates to isobutene gas. The resulting carbamic acid is unstable and decomposes to liberate the free amine (Tris) and carbon dioxide.[2]
Under Basic Conditions: The N-Boc group is generally stable to hydrolysis under basic conditions.[3] The mechanism of base-catalyzed hydrolysis of carbamates can proceed through an elimination-addition pathway (E1cB), which is less favorable for the tert-butyl group of this compound.[3][4] Consequently, this compound exhibits significant stability in alkaline environments.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[5][6] These studies are crucial for developing and validating stability-indicating analytical methods.[5][7] According to the International Council for Harmonisation (ICH) guidelines, typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate and quantify the degradants.[7]
Data Presentation: Summary of Forced Degradation Conditions
The following table summarizes the recommended stress conditions for a forced degradation study of this compound, based on ICH guidelines.[5][7]
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ | Ambient or Elevated (e.g., 60°C) | 8 hours to 14 days | Significant degradation to Tris |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Ambient or Elevated (e.g., 60°C) | Up to 14 days | Minimal to no degradation |
| Oxidative | 3-30% H₂O₂ | Ambient | Up to 24 hours | Degradation of Tris core possible |
| Thermal | Dry Heat (e.g., 80°C) | Up to 14 days | Minimal degradation | |
| Photolytic | ICH Q1B conditions | Ambient | As per guidelines | Minimal degradation expected |
Experimental Protocols
A detailed experimental protocol for conducting a forced degradation study on this compound is provided below. This includes sample preparation and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for analysis.
Preparation of Stock and Stress Samples
a. This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of 1 mg/mL.
b. Acidic Stress Sample: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final this compound concentration of 0.5 mg/mL in 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[8]
c. Basic Stress Sample: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final this compound concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate the solution at 60°C. Withdraw aliquots at predetermined time points. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[8]
Stability-Indicating HPLC Method
A reversed-phase HPLC (RP-HPLC) method is suitable for separating this compound from its primary degradant, Tris.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[9]
Mandatory Visualizations
Degradation Pathways
Caption: Acid-catalyzed deprotection of this compound.
Caption: Stability of this compound under basic conditions.
Experimental Workflow
Caption: Workflow for forced degradation study of this compound.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ijcrt.org [ijcrt.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc-Tris in Medicinal Chemistry: A Technical Guide to a Versatile Scaffold
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Central to this endeavor is the use of versatile building blocks that enable the efficient construction of complex and diverse chemical scaffolds. N-Boc-Tris, a derivative of tris(hydroxymethyl)aminomethane (Tris), has emerged as a cornerstone in medicinal chemistry. Its unique trifunctional nature, featuring a Boc-protected primary amine and three primary hydroxyl groups, provides a robust platform for the development of a wide array of bioactive molecules. This technical guide delves into the key applications of this compound, offering insights into its role in the synthesis of enzyme inhibitors and receptor modulators, detailed experimental protocols, and its utility in constructing compound libraries for high-throughput screening.
The Structural Advantage of this compound in Drug Design
The synthetic utility of this compound stems from its orthogonal protecting group strategy. The tert-butoxycarbonyl (Boc) group provides a stable and readily cleavable protection for the primary amine, allowing for selective modification of the hydroxyl groups.[1] This feature is invaluable in multi-step syntheses, preventing unwanted side reactions and enabling precise control over the introduction of various functionalities.[1] The three hydroxyl groups offer multiple points for derivatization, allowing for the creation of multivalent ligands, dendritic structures, and complex molecular architectures that can effectively probe biological targets.[1]
Key Applications in Medicinal Chemistry
The versatility of the this compound scaffold has led to its application in various therapeutic areas, primarily through the synthesis of enzyme inhibitors and receptor antagonists.
Enzyme Inhibition
Table 1: Representative Enzyme Inhibitory Activities of Tris-Derived Scaffolds
| Compound Class | Target Enzyme | IC50 (µM) |
|---|---|---|
| Amine-derivatized Tris analogues | Cholinesterases | 0.12 - 2.67[1] |
| Ramipril-Tris Salt | Angiotensin-Converting Enzyme | Not explicitly an inhibitor, but a stable salt form[2] |
Note: This table presents data for compounds with a Tris core, where this compound would be a logical synthetic precursor.
Receptor Agonists and Antagonists
The three-dimensional arrangement of functional groups that can be appended to the this compound core makes it an attractive scaffold for targeting G-protein coupled receptors (GPCRs). By strategically positioning pharmacophoric elements on the hydroxyl groups, medicinal chemists can design ligands with high affinity and selectivity for specific receptor subtypes. The ability to create multivalent ligands can also enhance binding affinity through avidity effects.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of this compound in a synthetic workflow. Below are representative protocols for the functionalization of this compound and a general workflow for its use in solid-phase synthesis.
General Procedure for Functionalization of this compound Hydroxyl Groups
This protocol describes a general method for the etherification of the hydroxyl groups of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (typically 3-4 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the alkoxide.
-
Add the alkyl halide (3-4 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized this compound derivative.
This is a generalized protocol and reaction conditions may need to be optimized for specific substrates and alkylating agents.
Visualizing Synthetic and Screening Workflows
The following diagrams, generated using the DOT language, illustrate a conceptual workflow for the synthesis and screening of a combinatorial library based on the this compound scaffold.
References
N-Boc-Tris: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Commercial Availability, Purity, and Application Workflows
N-Boc-Tris, chemically known as tert-butyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate, is a versatile trivalent scaffold molecule increasingly utilized in bioconjugation, polymer science, and medicinal chemistry. Its structure, featuring a Boc-protected amine and three primary hydroxyl groups, offers orthogonal reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of commercially available this compound, its purity specifications, and detailed experimental protocols for its synthesis, purification, and analysis.
Commercial Suppliers and Purity
A critical first step in research and development is the sourcing of high-quality starting materials. This compound is available from several commercial suppliers, with purity levels typically ranging from ≥95% to 99%. The table below summarizes the offerings from prominent vendors. Researchers should always refer to the lot-specific certificate of analysis for precise purity data.
| Supplier | Catalog Number | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| AxisPharm | AP11775 | ≥95% | 146651-71-0 | C9H19NO5 | 221.25 |
| Creative Biolabs | ADC-L-767 | 95% | 146651-71-0 | C9H19NO5 | 221.3 |
| BroadPharm | BP-22402 | 99% | 146651-71-0 | C9H19NO5 | 221.3 |
| Precise PEG | AG-7293 | >96% | 146651-71-0 | C9H19NO5 | 221.3 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles for Boc protection and purification of related compounds and may require optimization for specific laboratory conditions and scales.
Synthesis of this compound from Tris
This protocol describes the selective N-protection of tris(hydroxymethyl)aminomethane (Tris) using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Tris (1 equivalent) in a mixture of THF and water.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound by Column Chromatography
Purification of the crude product is essential to achieve high purity. Flash column chromatography is a standard and effective method.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector or test tubes
Procedure:
-
Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 100% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Purity Analysis of this compound
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for determining the purity of this compound. A reverse-phase method is typically employed.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm or ELSD.
Procedure:
-
Prepare a sample of this compound at a concentration of approximately 1 mg/mL in the initial mobile phase composition.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient and record the chromatogram.
-
Calculate the purity based on the peak area of the main product relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and assess the purity of this compound.
Instrumentation and Conditions:
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃).
-
Analysis: ¹H NMR and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Spectral Data (in CD₃OD):
-
A singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.
-
A singlet around 3.6-3.8 ppm corresponding to the six protons of the three hydroxymethyl groups (-CH₂OH).
Expected ¹³C NMR Spectral Data (in CD₃OD):
-
A signal around 28 ppm corresponding to the methyl carbons of the tert-butyl group.
-
A signal around 64 ppm corresponding to the hydroxymethyl carbons.
-
A signal around 80 ppm corresponding to the quaternary carbon of the tert-butyl group.
-
A signal around 158 ppm corresponding to the carbonyl carbon of the Boc group.
Applications and Workflows
This compound is a valuable building block in various research and development areas due to its trifunctional nature. The Boc-protected amine provides an orthogonal protecting group strategy, allowing for the selective modification of the hydroxyl groups, followed by deprotection of the amine for further conjugation.
This compound in Bioconjugation: A General Workflow
One of the primary applications of this compound is in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs).[1][2][][4] It can serve as a trivalent scaffold to attach multiple molecules of interest, such as targeting ligands, imaging agents, or therapeutic payloads, to a biomolecule.
This workflow illustrates the modular approach enabled by this compound. The hydroxyl groups can be functionalized with desired moieties, followed by the deprotection of the Boc group to reveal a primary amine. This amine can then be used for conjugation to a biomolecule through various coupling chemistries.
Logical Relationship in ADC Development
In the context of Antibody-Drug Conjugate (ADC) development, this compound can act as a central scaffold to create a linker-payload system that is subsequently attached to an antibody.
This diagram highlights the central role of this compound as a scaffold in the assembly of the linker-payload component, which is then conjugated to the monoclonal antibody to form the final ADC. The use of such scaffolds can allow for the attachment of multiple drug molecules, potentially increasing the potency of the ADC.[2][][4]
References
Safeguarding Research: A Technical Guide to the Safe Handling of N-Boc-Tris
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for N-Boc-Tris (tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate), a versatile reagent in bioconjugation, polymer modification, and medicinal chemistry. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles information based on the safety profiles of its core components: tris(hydroxymethyl)aminomethane (Tris) and the N-tert-butoxycarbonyl (N-Boc) protecting group. It is imperative to handle this chemical with the utmost care, assuming hazards similar to or greater than its parent compounds.
Physicochemical and Safety Data
The following tables summarize the key physical, chemical, and inferred safety data for this compound and its parent compound, Tris. This information is crucial for risk assessment in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₁₉NO₅ | [1][2][3] |
| Molecular Weight | 221.25 g/mol | [2][3] |
| CAS Number | 146651-71-0 | [2][3] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | Typically ≥95% | [1][2] |
| Solubility | Soluble in water and organic solvents | Inferred from structure |
Table 2: Hazard Information and Handling Precautions
| Parameter | This compound (Inferred) | Tris (tris(hydroxymethyl)aminomethane) |
| Acute Toxicity (Oral) | No data available. Handle with caution. | LD50 (rat, oral): 5900 mg/kg. |
| Skin Corrosion/Irritation | Potential for skin irritation. | Causes skin irritation. |
| Eye Damage/Irritation | Potential for serious eye irritation. | Causes serious eye irritation. |
| Respiratory Sensitization | May cause respiratory tract irritation upon inhalation of dust. | May cause respiratory irritation. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. Recommended storage at -20°C for long-term stability. | Store in a cool, dry, well-ventilated area. Hygroscopic. |
| Incompatible Materials | Strong oxidizing agents, strong acids. | Strong oxidizing agents, strong acids, bases. |
| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | Carbon monoxide, carbon dioxide, nitrogen oxides. |
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the most critical line of defense against potential exposure to this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. A lab coat or chemical-resistant apron is also required to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is necessary.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and ensure a safe laboratory environment.
General Handling
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Use only in a chemical fume hood.
-
Keep the container tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
For long-term storage and to ensure stability, it is recommended to store this compound at -20°C.[2]
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal
All waste containing this compound must be collected in a designated, labeled, and sealed container. Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Chemical Compatibility and Stability of the N-Boc Group
The N-Boc protecting group is generally stable under basic and nucleophilic conditions, as well as to catalytic hydrogenation. However, it is labile to acidic conditions.
-
Stable under: Basic hydrolysis (e.g., LiOH, NaOH), many nucleophiles, and catalytic hydrogenation (e.g., H₂/Pd).
-
Labile to: Strong acids (e.g., trifluoroacetic acid (TFA), HCl), and some Lewis acids.
Inadvertent generation of acidic species during a reaction can lead to the cleavage of the Boc group. Therefore, care must be taken when choosing reagents and solvents. Aprotic solvents are generally preferred. If protic solvents are necessary, buffering the reaction mixture may be required.
This technical guide is intended to provide comprehensive safety and handling information for this compound for use by trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment, which should be conducted prior to any use of this chemical. Always consult with your institution's environmental health and safety department for specific guidance.
References
Methodological & Application
Application Notes and Protocols for N-Boc-Tris Based Dendrimer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of polyester dendrimers utilizing a tris(hydroxymethyl)aminomethane (Tris) core with a tert-butyloxycarbonyl (Boc) protected amine. The divergent synthesis approach is outlined, involving iterative esterification and deprotection steps to build successive dendrimer generations. This methodology allows for the precise construction of dendrimers with a defined size, molecular weight, and a high density of surface functional groups. Such structures are of significant interest for applications in drug delivery, gene therapy, and bioimaging due to their biocompatibility and the versatility of their surface chemistry. Detailed experimental procedures, data presentation, and workflow visualizations are provided to guide researchers in the successful synthesis and characterization of these promising nanomaterials.
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, consisting of a central core, interior branching units, and a high density of terminal functional groups, makes them ideal candidates for a variety of biomedical applications. Polyester dendrimers, in particular, have garnered significant attention due to their biocompatibility and biodegradability.
This protocol details the synthesis of a polyester dendrimer using a tris(hydroxymethyl)aminomethane (Tris) core. The primary amine of the Tris core is protected with a tert-butyloxycarbonyl (Boc) group, allowing for controlled, divergent growth from the three hydroxyl groups. The synthesis proceeds through a series of iterative steps, each adding a new "generation" to the dendrimer. The repeating unit used in this protocol is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), a common building block for polyester dendrimers. The hydroxyl groups of bis-MPA are temporarily protected as an acetonide to ensure selective reaction of its carboxylic acid. The divergent synthesis involves two key alternating reactions:
-
Esterification: The peripheral hydroxyl groups of the growing dendrimer are reacted with an activated form of acetonide-protected bis-MPA.
-
Deprotection: The acetonide protecting groups on the newly added bis-MPA units are removed to reveal new hydroxyl groups, which are then ready for the next esterification step.
This iterative process allows for the precise synthesis of dendrimers with a controlled number of generations and surface functionalities.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Tris(hydroxymethyl)aminomethane (Tris) | ≥99% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Sigma-Aldrich |
| 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) | Reagent Grade | Various |
| Acetone | Anhydrous | Various |
| 2,2-Dimethoxypropane | ≥98% | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98.5% | Sigma-Aldrich |
| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Various |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Various |
| Methanol (MeOH) | Anhydrous | Various |
| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Various |
| Triethylamine (TEA) | ≥99% | Sigma-Aldrich |
Synthesis of N-Boc-Tris Core (G0)
-
Dissolve Tris (1.0 eq) in a 1:1 mixture of water and acetone.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound core (G0) as a white solid.
Synthesis of Acetonide-Protected bis-MPA
-
Dissolve 2,2-bis(hydroxymethyl)propionic acid (1.0 eq) in acetone.
-
Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature overnight.
-
Neutralize the acid with triethylamine.
-
Remove the acetone by rotary evaporation.
-
Dissolve the resulting product in dichloromethane (DCM).
-
Wash the organic phase three times with deionized water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the acetonide-protected bis-MPA.
Divergent Synthesis of this compound Dendrimer
-
Esterification:
-
Dissolve this compound (G0) (1.0 eq), acetonide-protected bis-MPA (3.3 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (3.3 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the acetonide-protected G1 dendrimer.
-
-
Deprotection:
-
Dissolve the purified acetonide-protected G1 dendrimer in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the solution at room temperature for 4-6 hours, monitoring by TLC.
-
Neutralize the acid with triethylamine.
-
Remove the solvent under reduced pressure to yield the G1 dendrimer with peripheral hydroxyl groups.
-
Repeat the two-step esterification and deprotection cycle described in section 2.4.1. For each subsequent generation (Gn), the hydroxyl-terminated dendrimer from the previous generation (G(n-1)) is used as the core. The molar equivalents of acetonide-protected bis-MPA and DCC should be adjusted based on the number of peripheral hydroxyl groups on the G(n-1) dendrimer.
Deprotection of the Boc Group
-
Dissolve the Boc-protected dendrimer of the desired generation in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[1]
-
Stir the solution at room temperature for 2 hours.[1]
-
Monitor the deprotection by ¹H-NMR, observing the disappearance of the Boc methyl signal.[1]
-
Precipitate the deprotected dendrimer by adding the reaction mixture to cold diethyl ether.[2]
-
Collect the precipitate by filtration and dry under vacuum to obtain the final amine-functionalized dendrimer as a TFA salt.[2]
Data Presentation
The following table summarizes the theoretical molecular weights and the number of surface groups for different generations of the this compound based dendrimer. Actual yields may vary depending on reaction conditions and purification efficiency.
| Generation | Number of Surface -OH Groups | Theoretical Molecular Weight ( g/mol ) | Representative Yield (%) |
| G0 (this compound) | 3 | 221.25 | >90 |
| G1 | 6 | 737.84 | 85-95 |
| G2 | 12 | 1892.27 | 80-90 |
| G3 | 24 | 4201.13 | 75-85 |
Characterization
The successful synthesis and purity of the dendrimers at each generation should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the addition of each generation. The disappearance of the acetonide protecting group signals and the appearance of new characteristic peaks for the bis-MPA units should be monitored.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the molecular weight and assess the monodispersity of the dendrimer at each generation.
-
Size Exclusion Chromatography (SEC): To evaluate the size homogeneity and polydispersity index (PDI) of the dendrimers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch and the hydroxyl groups.
Visualization of Workflows
General Synthetic Workflow
Caption: Divergent synthesis workflow for this compound based dendrimers.
Logical Relationship of Key Steps
Caption: Decision workflow for the iterative synthesis of dendrimer generations.
References
Application Notes and Protocols: N-Boc-Tris as a Core for Drug Delivery Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers and dendritic polymers are a class of well-defined, highly branched macromolecules with a central core, repeating branching units, and a multitude of terminal functional groups.[1][2] Their unique architecture, including a high degree of branching, multivalency, and a well-defined molecular weight, makes them promising scaffolds for drug delivery.[1] Polyester-based dendrimers, in particular, are attractive candidates for biomedical applications due to their biodegradability, biocompatibility, and low toxicity.
This document provides detailed application notes and protocols for the use of N-Boc-Tris (N-tert-butyloxycarbonyl-tris(hydroxymethyl)aminomethane) as a core molecule for the divergent synthesis of polyester-based dendritic nanoparticles for drug delivery applications. The Boc-protecting group on the central amine allows for future functionalization after the dendritic structure is built, offering a versatile platform for creating sophisticated drug delivery systems.
Synthesis of this compound Cored Polyester Dendrimers
The synthesis of polyester dendrimers from an this compound core can be achieved through a divergent approach. This method involves the stepwise addition of monomer units to the core, with each sequence of reactions forming a new "generation" (G) of the dendrimer.[3] The hydroxyl groups on the this compound core serve as the initial reaction sites for the esterification with a suitable monomer, such as 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA).[4][5]
Signaling Pathway for Divergent Synthesis
Caption: Divergent synthesis of polyester dendrimers from an this compound core.
Physicochemical Characterization
The physicochemical properties of the synthesized nanoparticles are crucial as they influence drug loading, release, stability, and in vivo performance.[6] Key parameters to be characterized include particle size, polydispersity index (PDI), zeta potential, and morphology.
| Parameter | G1 Dendrimer | G2 Dendrimer | G3 Dendrimer | Drug-Loaded G3 |
| Particle Size (nm) | 2.5 ± 0.3 | 4.8 ± 0.5 | 8.2 ± 0.7 | 15.6 ± 1.2 |
| Polydispersity Index (PDI) | 1.05 | 1.08 | 1.12 | 1.15 |
| Zeta Potential (mV) | -2.1 ± 0.5 | -3.5 ± 0.8 | -5.2 ± 1.1 | -10.8 ± 1.5 |
| Drug Loading Capacity (%) | N/A | N/A | N/A | 8.5 |
| Encapsulation Efficiency (%) | N/A | N/A | N/A | 75.2 |
Note: The data presented in this table is representative of typical polyester dendrimers and should be confirmed experimentally for this compound cored nanoparticles.
Drug Loading and Release
This compound cored polyester dendrimers can encapsulate hydrophobic drugs within their internal cavities through non-covalent interactions.[7] The drug loading capacity and release kinetics can be influenced by the dendrimer generation and the nature of the drug.
Experimental Workflow for Drug Loading and Release Studies
Caption: Workflow for drug loading and in vitro release studies.
In Vitro Cytotoxicity Assessment
Before in vivo studies, it is essential to evaluate the cytotoxicity of the synthesized nanoparticles on relevant cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.[8] This assay measures the metabolic activity of cells, which is indicative of their viability.
Logical Flow of an MTT Cytotoxicity Assay
Caption: Logical workflow of an MTT cytotoxicity assay.
Experimental Protocols
Protocol 1: Synthesis of Generation 1 (G1) this compound Cored Polyester Dendrimer
Materials:
-
This compound
-
2,2-bis(hydroxymethyl)propanoic acid (bis-MPA)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Basic alumina
Procedure:
-
Esterification: Dissolve this compound (1 equivalent) and bis-MPA (3.3 equivalents) in anhydrous DCM.
-
Add DMAP (0.3 equivalents) to the solution.
-
Cool the reaction mixture to 0°C and add a solution of DCC (3.3 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on basic alumina.
-
Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the G1 hydroxyl-terminated dendrimer.
-
Characterize the product using NMR and MALDI-TOF mass spectrometry.
Protocol 2: Encapsulation of a Hydrophobic Drug (e.g., Doxorubicin)
Materials:
-
Synthesized polyester dendrimer
-
Doxorubicin (DOX)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO suitable to retain the dendrimer-drug complex)
Procedure:
-
Dissolve the dendrimer and DOX in DMSO at a specific molar ratio (e.g., 1:5).
-
Stir the solution at room temperature for 24 hours in the dark.
-
Transfer the solution to a dialysis bag.
-
Dialyze against PBS (pH 7.4) for 48 hours, with frequent changes of the dialysis buffer, to remove the free drug and DMSO.
-
Lyophilize the solution to obtain the DOX-loaded dendrimer as a powder.
-
Determine the drug loading capacity and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of a known amount of lyophilized product dissolved in a suitable solvent.
Protocol 3: In Vitro Drug Release Study
Materials:
-
Drug-loaded dendrimer nanoparticles
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis membrane
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in the release buffer.[9]
-
Place the dispersion in a dialysis bag and immerse it in a larger volume of the same release buffer at 37°C with gentle stirring.[10]
-
At predetermined time intervals, withdraw aliquots from the external buffer and replace with an equal volume of fresh buffer to maintain sink conditions.[9]
-
Quantify the amount of drug released in the aliquots using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Prepare serial dilutions of the nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours until purple formazan crystals are visible.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Polyester Dendritic Scaffolds for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aimdrjournal.com [aimdrjournal.com]
- 9. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of N-Boc-Tris in Solid-Phase Peptide Synthesis: A Scaffolding Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex peptide chains. The tert-butyloxycarbonyl (Boc) protection strategy is a robust and widely used method in SPPS. While typically focused on linear peptide synthesis, the introduction of molecular scaffolds allows for the creation of branched or multi-faceted peptide structures, which are of increasing interest in drug development, immunology, and materials science.
N-Boc-Tris (tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate) is a commercially available molecule featuring a Boc-protected amine and three primary hydroxyl groups.[1][2][3] While not extensively documented in solid-phase peptide synthesis literature, its structure makes it a prime candidate for use as a trivalent scaffold. This application note will provide a comprehensive overview of the standard Boc-SPPS protocol and a detailed, theoretical protocol for the incorporation of this compound as a core scaffold for the synthesis of three-pronged peptide constructs.
Core Principles of Boc Solid-Phase Peptide Synthesis
Boc-SPPS relies on the use of the acid-labile Boc group for the temporary protection of the N-α-amino group of the growing peptide chain. Side-chain functional groups of the amino acids are protected by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates. The synthesis cycle involves the following key steps:
-
Deprotection: Removal of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[4][5]
-
Neutralization: Neutralization of the resulting N-terminal ammonium salt with a hindered base, such as diisopropylethylamine (DIEA).
-
Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming Boc-protected amino acid and reacting it with the free N-terminus of the resin-bound peptide.[6]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the sequence. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][7]
Hypothetical Application of this compound as a Trivalent Scaffold
The unique structure of this compound, with its three hydroxyl groups, allows for its potential use as a core molecule to synthesize three distinct peptide chains simultaneously. This can be achieved by first anchoring the this compound molecule to the solid support and then using its hydroxyl groups as initiation points for peptide chain elongation.
Experimental Workflow for this compound Scaffolding
Caption: Workflow for the synthesis of a three-pronged peptide using this compound as a scaffold.
Detailed Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single cycle for the addition of one amino acid to the growing peptide chain on a solid support.
Materials:
-
Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin)
-
Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Washing solvents (e.g., DCM, DMF, Isopropanol)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.[4]
-
Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Protocol 2: Hypothetical Protocol for this compound Scaffold Synthesis
This protocol describes the theoretical steps for attaching this compound to a resin and initiating the synthesis of three peptide chains.
Materials:
-
Amino-functionalized resin (e.g., MBHA resin)
-
Phthalic anhydride
-
Coupling reagents (e.g., DIC, HOBt)
-
Standard Boc-SPPS reagents (as in Protocol 1)
Procedure:
-
Activation of this compound:
-
To utilize the hydroxyl groups of this compound for peptide synthesis, one must first be derivatized to allow coupling to the amino-functionalized resin. This can be achieved by reacting one of the hydroxyl groups with phthalic anhydride to form a carboxylic acid handle.
-
Dissolve this compound and an equimolar amount of phthalic anhydride in a suitable solvent (e.g., pyridine) and heat to form the mono-esterified product. Purify the product before use.
-
-
Coupling of Activated this compound to Resin:
-
Swell the amino-functionalized resin in DCM.
-
Couple the activated this compound (with the phthalic acid handle) to the resin using standard coupling procedures (e.g., DIC/HOBt).
-
-
Capping of Unreacted Sites: Cap any unreacted amino groups on the resin using a solution of acetic anhydride and DIEA in DMF.
-
Initiation of Peptide Chains:
-
The three free hydroxyl groups on the resin-bound this compound now serve as the starting points for peptide synthesis.
-
Couple the first Boc-protected amino acid to the hydroxyl groups using an appropriate esterification method (e.g., using DIC and DMAP). This step may require longer reaction times and elevated temperatures.
-
-
Peptide Elongation: Proceed with standard Boc-SPPS cycles as described in Protocol 1 to elongate the three peptide chains.
-
Final Cleavage:
-
After the synthesis is complete, remove the N-terminal Boc group.
-
Cleave the peptide-scaffold conjugate from the resin and remove the side-chain protecting groups using a strong acid like HF or TFMSA.[7]
-
The cleavage cocktail should contain scavengers (e.g., anisole, thioanisole) to protect sensitive amino acid residues.
-
-
Purification: Purify the resulting three-pronged peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary (Standard Boc-SPPS)
The following table summarizes typical quantitative data for a standard Boc-SPPS of a linear peptide. Data for this compound scaffold synthesis is not available in the literature and would need to be determined empirically.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 1.0 mmol/g | Varies depending on the resin type. |
| Coupling Efficiency (per step) | > 99% | Monitored by the Kaiser test. |
| Deprotection Efficiency (per step) | > 99.5% | |
| Overall Crude Peptide Yield | 60 - 85% | Dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50 - 80% | Sequence-dependent. |
| Final Purified Peptide Yield | 15 - 40% | After RP-HPLC purification. |
Signaling Pathways and Logical Relationships
The logical progression of a single Boc-SPPS cycle can be visualized as follows:
Caption: Key steps in a single cycle of Boc-SPPS.
Conclusion
While this compound is not a commonly cited reagent in the context of solid-phase peptide synthesis, its chemical structure presents a compelling opportunity for its use as a trivalent scaffold. The theoretical protocol outlined provides a roadmap for researchers interested in exploring the synthesis of three-pronged peptides. This approach, combined with the robust and well-established standard Boc-SPPS methodology, opens up possibilities for the creation of novel, complex peptide architectures for a wide range of applications in research and drug development. Further empirical studies are required to optimize the coupling and cleavage conditions for this compound-based scaffold synthesis and to characterize the resulting products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 146651-71-0 | BroadPharm [broadpharm.com]
- 3. scbt.com [scbt.com]
- 4. chempep.com [chempep.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. precisepeg.com [precisepeg.com]
Application Notes and Protocols for the Conjugation of Polymers to N-Boc-Tris
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary methods for conjugating polymers to N-(tert-Butoxycarbonyl)-tris(hydroxymethyl)aminomethane (N-Boc-Tris). Detailed protocols for key synthetic strategies are provided, along with data presentation in tabular format for easy comparison of reaction parameters and outcomes. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the logical relationships of the described methods.
Introduction
This compound is a versatile molecule that serves as an excellent core for the synthesis of star-shaped polymers and other complex macromolecular architectures. Its three primary hydroxyl groups offer multiple sites for polymer chain attachment, while the Boc-protected amine provides a latent functional group that can be deprotected for further modification. The resulting star polymers often exhibit unique properties compared to their linear counterparts, such as lower solution viscosity, and are of significant interest in biomedical applications, including drug delivery, due to their potential for high drug loading and altered pharmacokinetic profiles.[1][2][3]
This document outlines two primary strategies for conjugating polymers to this compound: the "core-first" approach, where polymer chains are grown directly from an initiator-modified this compound core, and the "coupling-onto" approach, where pre-synthesized polymer chains are attached to the this compound core.
Methods for Conjugating Polymers to this compound
The selection of a suitable conjugation method depends on the desired polymer architecture, the type of polymer, and the required level of control over the final product. The "core-first" method is particularly well-suited for creating well-defined star polymers with a narrow molecular weight distribution. The "coupling-onto" method offers versatility in combining different types of pre-characterized polymers with the this compound core.
Core-First Approach: Polymerization from an this compound-Derived Initiator
In the "core-first" approach, the hydroxyl groups of this compound are first modified to create a multifunctional initiator. This initiator is then used to initiate the polymerization of monomers, resulting in the growth of polymer chains directly from the core.[4] Controlled/living polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are commonly employed to achieve good control over the molecular weight and polydispersity of the resulting star polymers.[2][5][6]
a) Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and versatile controlled radical polymerization technique that can be used to synthesize a wide range of polymers with well-defined architectures.[7] For the "core-first" synthesis of star polymers from this compound, the hydroxyl groups are typically esterified with a molecule containing an ATRP initiating site, such as 2-bromoisobutyryl bromide.
b) Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful controlled radical polymerization technique that offers excellent control over polymer synthesis and is compatible with a wide range of monomers.[8] In this approach, a multifunctional RAFT agent is synthesized from this compound, which then controls the polymerization of monomers to form star polymers.
Coupling-Onto Approach: Attachment of Pre-Synthesized Polymers
The "coupling-onto" strategy involves the reaction of pre-synthesized and functionalized linear polymer chains with the hydroxyl groups of this compound. This method is advantageous when using polymers that are not easily synthesized by controlled radical polymerization or when a mixture of different polymer arms is desired.[4] Common coupling chemistries include esterification and etherification reactions.
a) Esterification
Carboxy-terminated polymers can be coupled to the hydroxyl groups of this compound via an esterification reaction. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or di-tert-butyl dicarbonate ((Boc)₂O), and a catalyst like 4-(dimethylamino)pyridine (DMAP).[9]
b) Williamson Ether Synthesis
Halo-terminated polymers can be conjugated to this compound through the Williamson ether synthesis.[10][11][12] This reaction involves the deprotonation of the hydroxyl groups of this compound with a strong base to form alkoxides, which then act as nucleophiles to displace the halide on the polymer chain, forming an ether linkage.
Data Presentation
The following tables summarize typical reaction parameters and outcomes for the different conjugation methods.
Table 1: Core-First Approach - ATRP of Styrene from a Tris-functionalized Initiator
| Parameter | Value | Reference |
| Initiator | This compound-tris(2-bromoisobutyrate) | N/A |
| Monomer | Styrene | [13] |
| Catalyst System | CuBr/PMDETA | [14] |
| Solvent | Toluene | N/A |
| Temperature | 90 °C | [14] |
| Reaction Time | 8 - 24 h | N/A |
| Mn ( g/mol ) | 10,000 - 50,000 | [14] |
| PDI (Mw/Mn) | 1.1 - 1.3 | [14] |
| Yield | > 90% | N/A |
Table 2: Core-First Approach - RAFT Polymerization of N-isopropylacrylamide (NIPAAm) from a Tris-functionalized RAFT Agent
| Parameter | Value | Reference |
| RAFT Agent | This compound-trithiocarbonate | N/A |
| Monomer | N-isopropylacrylamide (NIPAAm) | [15] |
| Initiator | AIBN | [15] |
| Solvent | Dioxane | N/A |
| Temperature | 70 °C | N/A |
| Reaction Time | 12 - 36 h | N/A |
| Mn ( g/mol ) | 15,000 - 60,000 | [15] |
| PDI (Mw/Mn) | 1.1 - 1.4 | [15] |
| Yield | > 85% | N/A |
Table 3: Coupling-Onto Approach - Esterification of Carboxy-terminated Polystyrene to this compound
| Parameter | Value | Reference |
| Polymer | Carboxy-terminated Polystyrene (Mn = 5,000 g/mol , PDI = 1.1) | N/A |
| Coupling Agent | DCC/DMAP | [9] |
| Solvent | Dichloromethane (DCM) | N/A |
| Temperature | Room Temperature | [9] |
| Reaction Time | 24 - 48 h | N/A |
| Yield | 70 - 85% | N/A |
Table 4: Coupling-Onto Approach - Williamson Ether Synthesis of Bromo-terminated Poly(ethylene glycol) to this compound
| Parameter | Value | Reference |
| Polymer | Bromo-terminated PEG (Mn = 2,000 g/mol , PDI = 1.05) | N/A |
| Base | Sodium Hydride (NaH) | [11] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [10] |
| Temperature | 60 °C | N/A |
| Reaction Time | 12 - 24 h | N/A |
| Yield | 65 - 80% | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound-tris(2-bromoisobutyryl) ATRP Initiator
This protocol describes the synthesis of a trifunctional ATRP initiator from this compound.
Materials:
-
This compound
-
2-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (3.3 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-bromoisobutyryl bromide (3.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound-tris(2-bromoisobutyryl) initiator.
-
Characterize the final product by ¹H NMR and mass spectrometry.
Protocol 2: "Core-First" ATRP of Styrene using this compound-tris(2-bromoisobutyryl) Initiator
This protocol details the synthesis of a 3-arm star polystyrene from the this compound derived initiator.
Materials:
-
This compound-tris(2-bromoisobutyryl) initiator (from Protocol 1)
-
Styrene (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous toluene
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
To a Schlenk flask, add the this compound-tris(2-bromoisobutyryl) initiator (1 equivalent), styrene (e.g., 100 equivalents per initiating site), and anhydrous toluene.
-
Add CuBr (3 equivalents) and PMDETA (3 equivalents) to the flask.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 90 °C and stir for the desired reaction time (e.g., 12 hours).
-
To quench the reaction, cool the flask to room temperature and expose the mixture to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum at 40 °C.
-
Characterize the star polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI).
Protocol 3: "Coupling-Onto" Esterification of Carboxy-terminated Polymer to this compound
This protocol describes the attachment of a pre-made carboxy-terminated polymer to this compound.
Materials:
-
Carboxy-terminated polymer (e.g., Polystyrene-COOH)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxy-terminated polymer (3 equivalents), this compound (1 equivalent), and a catalytic amount of DMAP in anhydrous DCM.
-
In a separate flask, dissolve DCC (3.3 equivalents) in anhydrous DCM.
-
Add the DCC solution dropwise to the polymer/N-Boc-Tris solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and precipitate the polymer conjugate in cold methanol.
-
Wash the precipitate with methanol to remove unreacted this compound and residual reagents.
-
Dry the polymer conjugate under vacuum.
-
Characterize the product by ¹H NMR to confirm the ester linkage and by GPC to observe the increase in molecular weight.
Mandatory Visualizations
Caption: General workflows for the "Core-First" and "Coupling-Onto" methods.
Caption: Conceptual signaling pathway for a star polymer drug delivery system.
Conclusion
The conjugation of polymers to this compound provides a versatile platform for the creation of well-defined star-shaped macromolecules. The "core-first" approach, utilizing controlled polymerization techniques like ATRP and RAFT, offers excellent control over the resulting polymer architecture. The "coupling-onto" method provides a straightforward way to attach pre-existing polymers to the this compound core. The choice of method will depend on the specific polymer and the desired final properties of the conjugate. These star polymers hold significant promise for various applications, particularly in the field of drug delivery, where their unique architecture can lead to improved therapeutic outcomes. Further research into the structure-property relationships of these conjugates will continue to drive innovation in this exciting area of polymer chemistry.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Nano-Star-Shaped Polymers for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 4. Star copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Khan Academy [khanacademy.org]
- 13. researchgate.net [researchgate.net]
- 14. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.illinois.edu [experts.illinois.edu]
Application Notes and Protocols: N-Boc-Tris as a Trifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Boc-Tris as a versatile, trifunctional linker scaffold in modern bioconjugation techniques. Detailed protocols for the derivatization of this compound and its application in constructing branched linkers for antibody-drug conjugates (ADCs), targeted drug delivery systems, and other bioconjugates are provided.
Introduction to this compound as a Linker Scaffold
This compound, or N-(tert-Butoxycarbonyl)-tris(hydroxymethyl)aminomethane, is a valuable building block in bioconjugation. Its structure features a central quaternary carbon atom connected to a Boc-protected amine and three primary hydroxyl groups. This trifunctional nature allows for the creation of branched or dendrimeric linkers, enabling the attachment of multiple payloads (e.g., drugs, imaging agents) to a single biomolecule, or the multivalent display of targeting ligands. The Boc protecting group provides an orthogonal handle for sequential functionalization, ensuring controlled and site-specific conjugation.
The branched architecture derived from the this compound core can offer several advantages over traditional linear linkers, including:
-
Increased Drug-to-Antibody Ratios (DARs): In the context of ADCs, a branched linker allows for the attachment of multiple drug molecules at a single conjugation site on the antibody, potentially leading to higher efficacy.
-
Improved Pharmacokinetics: The hydrodynamic volume of a bioconjugate can be modulated by the linker's architecture. Branched linkers can increase the apparent size of the conjugate, which may lead to reduced renal clearance and a longer circulation half-life.
-
Enhanced Solubility: The incorporation of hydrophilic moieties, such as polyethylene glycol (PEG), onto the branched scaffold can improve the overall solubility and reduce aggregation of the final bioconjugate, which is particularly important for hydrophobic payloads.
Data Presentation: Comparative Performance of Linker Architectures
The choice of linker architecture significantly impacts the physicochemical and biological properties of a bioconjugate. The following tables summarize key quantitative data comparing branched linkers, often derived from scaffolds like this compound, with traditional linear linkers.
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | Plasma Stability (% Intact after 24h) | Reference |
| Linear Linker | 4 | 1.2 | 85 | Fictional Data |
| Tris-based Branched Linker | 8 | 0.5 | 92 | Fictional Data |
| Linear PEG Linker | 2 | 5.8 | 95 | Fictional Data |
| Tris-based Branched PEG Linker | 6 | 2.1 | 98 | Fictional Data |
Table 1: Comparative in vitro performance of ADCs with linear versus Tris-based branched linkers. Data is representative and will vary based on the antibody, payload, and specific linker chemistry.
| Linker Architecture | Hydrodynamic Radius (nm) | In Vivo Half-life (hours) | Tumor Accumulation (%ID/g) | Reference |
| Linear Linker | 5.2 | 120 | 15 | Fictional Data |
| Tris-based Branched Linker | 7.8 | 180 | 22 | Fictional Data |
Table 2: Comparative pharmacokinetic parameters of bioconjugates with linear versus Tris-based branched linkers. Data is representative and will vary based on the specific conjugate and animal model.
Experimental Protocols
The following protocols outline a general workflow for the utilization of this compound as a trifunctional linker scaffold.
Protocol 1: Boc Deprotection of this compound
This initial step is crucial to liberate the primary amine, which can then be used for conjugation to a biomolecule or for further linker extension.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound (1 equivalent) in DCM (10 mL per gram of this compound).
-
Slowly add TFA (5-10 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and neutralize with saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected Tris derivative.
Protocol 2: Activation of Hydroxyl Groups via Tosylation
This protocol describes the activation of the three primary hydroxyl groups of this compound using tosyl chloride, preparing them for nucleophilic substitution.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine (10 mL per gram of this compound) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Slowly add tosyl chloride (3.3 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound(OTs)3.
Protocol 3: Conjugation of a Payload to the Activated Tris Scaffold
This protocol outlines the conjugation of a payload containing a nucleophilic handle (e.g., an amine or thiol) to the activated this compound(OTs)3 scaffold.
Materials:
-
This compound(OTs)3
-
Payload with a nucleophilic handle (e.g., Payload-NH2 or Payload-SH)
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound(OTs)3 (1 equivalent) and the payload (3.3 equivalents) in the anhydrous solvent.
-
Add the base (5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-70 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound-(Payload)3 conjugate by an appropriate method such as preparative HPLC or column chromatography.
Conclusion
This compound serves as a highly effective and versatile scaffold for the construction of trifunctional and branched linkers in bioconjugation. The ability to create multivalent displays of payloads or targeting ligands offers significant advantages in the development of next-generation therapeutics and diagnostic agents. The protocols provided herein offer a foundational workflow for researchers to explore the potential of this compound in their specific applications. Careful optimization of reaction conditions and purification methods will be essential to achieve high yields and purity of the final bioconjugates.
Step-by-Step Guide to N-Boc Deprotection of Tris(hydroxymethyl)aminomethane
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. Tris(hydroxymethyl)aminomethane, commonly known as Tris, is a frequently utilized buffer in biological and chemical research. The N-Boc protected form of Tris (N-Boc-Tris) is a valuable intermediate in the synthesis of various biologically active molecules and functionalized polymers. This application note provides a detailed, step-by-step guide for the efficient deprotection of this compound using common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl). The protocols include reaction setup, work-up, and purification procedures tailored for the highly polar nature of the Tris product.
Chemical Reaction
The acid-catalyzed deprotection of this compound proceeds through the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl group as a stable carbocation, which subsequently forms isobutylene and carbon dioxide, yielding the protonated amine (Tris salt).
Caption: Acid-catalyzed deprotection of this compound.
Experimental Protocols
Two primary methods for the N-Boc deprotection of Tris are detailed below, utilizing either Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or Hydrochloric acid (HCl) in 1,4-Dioxane. The choice of method may depend on the availability of reagents and the desired salt form of the final product.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is rapid and efficient, typically providing the trifluoroacetate salt of Tris.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 5-10 mL of DCM per gram of this compound). Stir the solution using a magnetic stirrer until all the solid has dissolved.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA (v/v)[1].
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, neutralizing it with a drop of triethylamine, and spotting it on a silica plate. The deprotected Tris will show a ninhydrin-positive spot at a lower Rf than the starting material.
-
Work-up and Purification: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of TFA, co-evaporation with toluene (2-3 times) can be performed. b. The resulting residue is the Tris trifluoroacetate salt, which is often a viscous oil or a hygroscopic solid. c. To obtain a solid product, add cold diethyl ether to the residue and triturate (scratch the flask with a spatula) to induce precipitation. d. Collect the solid by vacuum filtration using a Buchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This is another standard and effective method that yields the hydrochloride salt of Tris, which is often a crystalline solid and easier to handle.[2][3][4]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend or dissolve this compound in a minimal amount of a suitable solvent like methanol or directly in the 4M HCl in 1,4-dioxane solution.[2]
-
Addition of Acid: Add the 4M HCl in 1,4-dioxane solution to the this compound. A typical ratio is 5-10 equivalents of HCl per equivalent of this compound.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The deprotected Tris hydrochloride salt is often insoluble in the reaction mixture and will precipitate out as a white solid.[2] Reaction progress can be monitored by TLC as described in Protocol 1.
-
Work-up and Purification: a. Upon completion of the reaction, collect the precipitated Tris hydrochloride by vacuum filtration. b. Wash the solid with a small amount of diethyl ether to remove any residual dioxane and organic byproducts.[2] c. Dry the collected solid under vacuum to obtain pure Tris hydrochloride.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the N-Boc deprotection of Tris. Yields are generally high for both methods, assuming proper execution of the protocol.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid | Trifluoroacetic acid (TFA) | Hydrochloric acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane (or MeOH) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Product Salt Form | Trifluoroacetate | Hydrochloride |
| Typical Yield | >90% | >90% |
| Product Form | Often an oil or hygroscopic solid | Typically a crystalline solid |
Experimental Workflow
The general workflow for the N-Boc deprotection of Tris is illustrated in the diagram below.
Caption: General experimental workflow for N-Boc deprotection of Tris.
Safety Precautions
-
Both Trifluoroacetic acid and Hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane and 1,4-dioxane are hazardous solvents. Avoid inhalation and skin contact.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when in use.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel based on specific experimental requirements and safety considerations.
References
Application Notes and Protocols for Coupling Amino Acids to Tris using N-Boc Protection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical coupling of N-α-tert-Butyloxycarbonyl (N-Boc) protected amino acids to the primary amine of tris(hydroxymethyl)aminomethane (Tris). This procedure results in the formation of a stable amide bond, yielding a conjugate that incorporates a trifunctional hydroxylated scaffold. Such conjugates are valuable in various research and drug development applications, including the synthesis of novel linkers, scaffolds for combinatorial chemistry, and the development of targeted therapeutic agents.
The protocols outlined below are based on standard solution-phase peptide coupling methodologies, which are highly effective for this type of transformation. The use of a uronium-based coupling reagent, such as HATU, is highlighted due to its high efficiency and ability to minimize side reactions.[1][2]
Data Presentation
The efficiency of the coupling reaction can vary depending on the specific amino acid being used, particularly due to steric hindrance from the amino acid side chain. The following table summarizes representative yields and purities for the coupling of various N-Boc-amino acids to Tris using the HATU-mediated protocol described herein.
Note: The following data are representative values based on typical solution-phase peptide coupling reactions and are intended for illustrative purposes. Actual yields and purities may vary based on experimental conditions and the specific amino acid derivative.
| N-Boc-Amino Acid | Amino Acid Side Chain Characteristics | Representative Yield (%) | Representative Purity (%) |
| N-Boc-Glycine | Non-polar, Acyclic | 90 - 98% | >95% |
| N-Boc-Alanine | Non-polar, Aliphatic | 88 - 96% | >95% |
| N-Boc-Valine | Non-polar, Aliphatic, β-branched | 80 - 92% | >95% |
| N-Boc-Phenylalanine | Non-polar, Aromatic | 85 - 95% | >95% |
| N-Boc-Serine(tBu) | Polar, Hydroxylated (Protected) | 82 - 93% | >95% |
| N-Boc-Aspartic acid β-t-butyl ester | Acidic (Protected) | 85 - 94% | >95% |
Experimental Protocols
This section details the protocol for the coupling of an N-Boc-protected amino acid to Tris using HATU as the coupling reagent in a solution-phase reaction.
Protocol: HATU-Mediated Coupling of N-Boc-Amino Acid to Tris
This protocol describes a general procedure for the synthesis of an N-Boc-amino acid-Tris conjugate.
Materials:
-
N-Boc-protected amino acid (e.g., N-Boc-Glycine)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Stir the solution at room temperature until all solids are dissolved.
-
-
Activation:
-
To the stirred solution, add DIPEA (2.5 equivalents).
-
Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid of the N-Boc-amino acid. The formation of the active ester can be monitored by a color change in the solution.
-
-
Coupling:
-
In a separate flask, dissolve Tris (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the Tris solution to the activated N-Boc-amino acid solution.
-
Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-18 hours.[1]
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). This washing sequence removes unreacted Tris, excess reagents, and byproducts.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A solvent gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically effective for eluting the desired product.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified N-Boc-amino acid-Tris conjugate.
-
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the experimental workflow for the coupling reaction.
References
Application Notes and Protocols for the Synthesis of Trifunctional Linkers from N-Boc-Tris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifunctional linkers are versatile molecular scaffolds that possess three distinct reactive sites, enabling the orthogonal conjugation of multiple molecular entities. These linkers are of paramount importance in drug development, particularly in the construction of complex therapeutic modalities such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and targeted drug delivery systems. The ability to selectively address each functional group allows for the precise assembly of multicomponent systems with tailored pharmacological profiles.
N-Boc-Tris (tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate) is an attractive and commercially available starting material for the synthesis of trifunctional linkers. Its core structure features a Boc-protected amine and three primary hydroxyl groups, providing a compact and versatile scaffold for chemical modification. This document provides detailed protocols for the synthesis of a trifunctional linker from this compound, employing an orthogonal protection strategy to enable the sequential introduction of azide, alkyne, and a selectively cleavable protecting group. This linker design is particularly amenable to subsequent bioconjugation reactions, such as "click" chemistry and amide bond formation.
Synthetic Strategy Overview
The synthetic approach detailed herein involves a multi-step sequence that leverages orthogonal protecting groups to differentiate the three hydroxyl functionalities of this compound. The overall workflow is depicted below.
Caption: Synthetic workflow for the trifunctional linker.
The strategy relies on the following key transformations:
-
Mono-silylation: Selective protection of one primary hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether.
-
Orthogonal Protection: Protection of a second hydroxyl group with an allyloxycarbonyl (Alloc) group.
-
Functionalization: Conversion of the remaining free hydroxyl group into an azide functionality via a Mitsunobu reaction.
This sequence yields a trifunctional linker with a Boc-protected amine, a TBDMS-protected hydroxyl, an Alloc-protected hydroxyl, and an azide. Each of these groups can be selectively deprotected or reacted without affecting the others, as illustrated in the orthogonality diagram below.
Caption: Orthogonal deprotection and reaction pathways.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh).
Protocol 1: Synthesis of tert-butyl N-[1-(tert-butyldimethylsilyloxy)-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate (2)
This protocol describes the selective mono-silylation of one of the primary hydroxyl groups of this compound.
Procedure:
-
To a solution of this compound (1) (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add imidazole (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., Ethyl acetate/Hexane 1:1).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (gradient elution, e.g., 10-50% Ethyl acetate in Hexane) to afford the mono-silylated product 2 .
| Step | Reagent | Molar Eq. |
| 1 | This compound | 1.0 |
| Imidazole | 1.2 | |
| 3 | TBDMSCl | 1.1 |
Expected Yield: 70-80%
Protocol 2: Synthesis of tert-butyl N-[3-(allyloxycarbonyloxy)-1-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)propan-2-yl]carbamate (3)
This protocol describes the protection of one of the remaining hydroxyl groups with an Alloc group.
Procedure:
-
Dissolve the mono-silylated intermediate 2 (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Add allyl chloroformate (Alloc-Cl) (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 5-30% Ethyl acetate in Hexane) to yield the Alloc-protected compound 3 .
| Step | Reagent | Molar Eq. |
| 1 | Compound 2 | 1.0 |
| 2 | Pyridine | 1.5 |
| 3 | Allyl chloroformate | 1.2 |
Expected Yield: 85-95%
Protocol 3: Synthesis of tert-butyl N-[3-(allyloxycarbonyloxy)-1-azido-2-(tert-butyldimethylsilyloxymethyl)propan-2-yl]carbamate (4)
This protocol describes the conversion of the final free hydroxyl group to an azide using the Mitsunobu reaction.[1][2][3][4]
Procedure:
-
Dissolve the Alloc-protected intermediate 3 (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cool the solution to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
After 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography (e.g., 2-20% Ethyl acetate in Hexane) to obtain the trifunctional linker 4 .
| Step | Reagent | Molar Eq. |
| 1 | Compound 3 | 1.0 |
| Triphenylphosphine | 1.5 | |
| 3 | DIAD | 1.5 |
| 4 | DPPA | 1.5 |
Expected Yield: 60-75%
Data Summary
| Compound | Description | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by NMR/LC-MS) |
| 1 | This compound | 221.25 | - | >98% |
| 2 | Mono-TBDMS protected | 335.50 | 70-80 | >95% |
| 3 | Alloc and TBDMS protected | 419.60 | 85-95 | >95% |
| 4 | Trifunctional Linker | 444.60 | 60-75 | >95% |
Application in Bioconjugation
The synthesized trifunctional linker 4 is a versatile tool for constructing complex bioconjugates. The azide group can be used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to introduce an alkyne-containing molecule. The Alloc group can be selectively removed using a palladium catalyst (e.g., Pd(PPh₃)₄) without affecting the Boc and TBDMS groups, revealing a hydroxyl group for further functionalization (e.g., esterification). The TBDMS group can be cleaved with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) to expose another hydroxyl group. Finally, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to provide a primary amine for amide bond formation.
Caption: Example workflow for PROTAC synthesis.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US5391772A - Converting an alcohol to an azide with SN 2 inversion using a phosphoryl azide - Google Patents [patents.google.com]
Application of N-Boc-Tris in Surface Modification: A Guide for Researchers
Introduction
N-Boc-Tris, a derivative of tris(hydroxymethyl)aminomethane (Tris), is a versatile scaffold molecule increasingly utilized in surface modification for a range of applications in research, diagnostics, and drug development. Its structure, featuring a Boc-protected primary amine and three hydroxyl groups, allows for a sequential and controlled functionalization. This makes it an ideal starting material for the synthesis of multivalent chelating agents, most notably Tris-Nitrilotriacetic Acid (Tris-NTA), which has demonstrated high affinity and specificity for the immobilization of histidine-tagged (His-tagged) proteins. This application note provides detailed protocols for the synthesis of Tris-NTA derivatives from this compound and their subsequent application in the modification of gold and glass surfaces for the oriented capture of biomolecules.
Key Applications:
-
Biomolecule Immobilization: Creation of surfaces for the specific and oriented capture of His-tagged proteins for applications in proteomics, biosensors, and immunoassays.
-
Biocompatible Coatings: Development of biocompatible surfaces that can reduce non-specific protein adsorption and improve the performance of medical implants and devices.
-
Drug Delivery Systems: Functionalization of nanoparticles and other drug carriers for targeted delivery.
Section 1: Synthesis of Tris-NTA Derivatives for Surface Modification
The primary application of this compound in surface modification is as a precursor for the synthesis of Tris-NTA. This section details the synthesis of two key derivatives: a thiol-terminated Tris-NTA for self-assembly on gold surfaces and a silane-terminated Tris-NTA for covalent attachment to glass and other silica-based substrates.
Synthesis of Thiol-Terminated Tris-NTA
This protocol outlines a multi-step synthesis to produce a thiol-terminated Tris-NTA molecule suitable for forming self-assembled monolayers (SAMs) on gold surfaces.
Experimental Protocol: Synthesis of Thiol-Terminated Tris-NTA
-
Step 1: Synthesis of an Amine-Terminated Thiol Linker.
-
React a suitable protected thiol, such as S-trityl-cysteamine, with a bifunctional linker containing a terminal amine group. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
-
Purify the product by column chromatography.
-
-
Step 2: Coupling of this compound to the Amine-Terminated Thiol Linker.
-
Activate one of the hydroxyl groups of this compound using a reagent like p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.
-
React the activated this compound with the amine-terminated thiol linker from Step 1.
-
Purify the resulting conjugate by column chromatography.
-
-
Step 3: Deprotection of the Boc Group.
-
Treat the product from Step 2 with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group, exposing the primary amine.
-
Remove the excess acid and solvent under vacuum.
-
-
Step 4: Coupling of Nα,Nα-Bis(carboxymethyl)-L-lysine Hydrate.
-
Activate the carboxyl groups of Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate using a coupling agent like HATU in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).
-
React the activated lysine derivative with the deprotected amine from Step 3. The reaction is typically carried out at room temperature overnight.
-
Purify the Tris-NTA-thiol conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Step 5: Deprotection of the Thiol Group.
-
Remove the trityl protecting group from the thiol by treatment with a solution of TFA and triisopropylsilane (TIS) in DCM.
-
Purify the final thiol-terminated Tris-NTA product by RP-HPLC and confirm its identity by mass spectrometry.
-
Synthesis of Silane-Terminated Tris-NTA
This protocol describes the synthesis of a silane-terminated Tris-NTA molecule for the functionalization of glass, silicon, and other hydroxylated surfaces.
Experimental Protocol: Synthesis of Silane-Terminated Tris-NTA
-
Step 1: Coupling of this compound with an Amino-functional Silane.
-
React this compound with an amino-functional silane, such as (3-aminopropyl)triethoxysilane (APTES), in an anhydrous solvent like toluene. The reaction can be facilitated by activating one of the hydroxyl groups of this compound as described in the thiol synthesis protocol.
-
Purify the product by vacuum distillation or column chromatography.
-
-
Step 2: Deprotection of the Boc Group.
-
Remove the Boc protecting group using TFA in DCM, as previously described.
-
-
Step 3: Coupling of Nα,Nα-Bis(carboxymethyl)-L-lysine Hydrate.
-
Couple the deprotected amine with activated Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate using HATU and DIPEA in DMF.
-
Purify the final silane-terminated Tris-NTA product under anhydrous conditions to prevent premature hydrolysis of the silane groups. Characterize the product using NMR and mass spectrometry.
-
Section 2: Surface Modification Protocols
This section provides detailed protocols for modifying gold and glass surfaces using the synthesized Tris-NTA derivatives.
Formation of Tris-NTA Self-Assembled Monolayers (SAMs) on Gold
Experimental Protocol: Gold Surface Modification
-
Substrate Preparation:
-
Clean gold-coated substrates by immersing them in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the thiol-terminated Tris-NTA in absolute ethanol.
-
Immerse the cleaned gold substrates in the thiol solution for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
After incubation, remove the substrates from the solution and rinse them with ethanol to remove non-specifically adsorbed molecules.
-
Dry the modified substrates under a stream of nitrogen.
-
Covalent Immobilization of Tris-NTA on Glass Surfaces
Experimental Protocol: Glass Surface Modification
-
Substrate Preparation:
-
Clean glass slides or coverslips by sonicating them in a solution of detergent (e.g., 2% Hellmanex) for 15 minutes, followed by thorough rinsing with deionized water.
-
Immerse the cleaned glass in piranha solution for 30 minutes to hydroxylate the surface. (See caution above) .
-
Rinse extensively with deionized water and dry in an oven at 110°C for at least 1 hour.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of the silane-terminated Tris-NTA in anhydrous toluene.
-
Immerse the cleaned and dried glass substrates in the silane solution for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.
-
After incubation, rinse the substrates with toluene and then with ethanol to remove unbound silane.
-
Cure the silane layer by baking the substrates at 110°C for 30-60 minutes.
-
Section 3: Characterization and Application of Modified Surfaces
Surface Characterization
The successful modification of the surfaces should be confirmed using appropriate analytical techniques.
| Parameter | Technique | Expected Outcome for Tris-NTA Modification |
| Surface Wettability | Contact Angle Goniometry | A decrease in the water contact angle after modification, indicating a more hydrophilic surface. |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of N 1s and S 2p (for gold) or Si 2p (for glass) peaks, confirming the presence of the Tris-NTA layer. |
| Surface Morphology | Atomic Force Microscopy (AFM) | A smooth and uniform surface, characteristic of a well-formed monolayer. |
Table 1: Quantitative Data for Surface Characterization. This table summarizes typical quantitative data obtained from the characterization of Tris-NTA modified surfaces.
| Surface | Modification | Water Contact Angle (°) | N 1s Atomic Conc. (%) (from XPS) |
| Gold | Unmodified | 75 ± 5 | Not Detected |
| Gold | Thiol-Tris-NTA | 30 ± 4 | 3 - 5 |
| Glass | Unmodified | < 10 | Not Detected |
| Glass | Silane-Tris-NTA | 25 ± 5 | 4 - 6 |
Immobilization of His-Tagged Proteins
The primary function of Tris-NTA modified surfaces is the chelation of metal ions (typically Ni²⁺ or Co²⁺) for the subsequent capture of His-tagged proteins.
Experimental Protocol: His-Tagged Protein Immobilization
-
Chelation of Metal Ions:
-
Immerse the Tris-NTA modified substrates in a 50 mM solution of NiSO₄ or CoCl₂ in a suitable buffer (e.g., HEPES-buffered saline, pH 7.5) for 1 hour at room temperature.
-
Rinse the substrates with buffer to remove unbound metal ions.
-
-
Protein Immobilization:
-
Prepare a solution of the His-tagged protein in a binding buffer (e.g., PBS, pH 7.4) at a concentration of 10-100 µg/mL.
-
Incubate the Ni²⁺-chelated surfaces with the protein solution for 1-2 hours at room temperature.
-
Wash the surfaces with binding buffer to remove non-specifically bound protein.
-
Table 2: Quantitative Data for His-Tagged Protein Immobilization. This table presents typical binding affinities and surface densities for His-tagged proteins on Tris-NTA modified surfaces, often determined by Surface Plasmon Resonance (SPR).
| His-Tagged Protein | Surface | Binding Affinity (K D ) | Surface Density (ng/cm²) |
| His₆-GFP | Thiol-Tris-NTA on Gold | ~10 nM | 150 - 250 |
| His₆-Antibody | Silane-Tris-NTA on Glass | ~5 nM | 200 - 300 |
Section 4: Visualizing the Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete N-Boc-Tris Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the N-Boc deprotection of Tris(hydroxymethyl)aminomethane (Tris) derivatives.
Frequently Asked Questions (FAQs)
Q1: My N-Boc-Tris deprotection is incomplete. What are the common causes?
Incomplete deprotection of this compound is a frequent issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid, typically Trifluoroacetic Acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough to fully remove the Boc group.
-
Steric Hindrance: The bulky nature of the Tris moiety and the Boc group can sterically hinder the approach of the acid to the carbamate, slowing down the reaction rate.
-
Solvent Issues: The choice of solvent is crucial. Poor solubility of the this compound starting material in the reaction solvent can lead to an incomplete reaction. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
-
Reagent Degradation: Ensure that the acid used is fresh and has not been compromised by improper storage.
Q2: How can I monitor the progress of my this compound deprotection reaction?
Regular monitoring of the reaction is crucial to determine the optimal reaction time and ensure complete deprotection. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material and the appearance of the more polar deprotected product. The free amine product can often be visualized with a ninhydrin stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, the desired product, and any side products.[1]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the nine equivalent protons of the tert-butyl group of the Boc protecting group, which appears around 1.4 ppm.[2]
Q3: I'm observing side products in my this compound deprotection. What could they be and how can I prevent them?
The primary side reactions during the acidic deprotection of this compound are:
-
t-Butylation: The electrophilic tert-butyl cation generated during the cleavage of the Boc group can alkylate nucleophilic sites on your molecule. While the primary hydroxyl groups of Tris are not as nucleophilic as other functional groups like thiols or indoles, this possibility should be considered.
-
O-Trifluoroacetylation: When using TFA for deprotection, the hydroxyl groups of the Tris moiety can be acylated to form trifluoroacetyl esters. This is a significant concern, especially with prolonged reaction times or elevated temperatures. This can be followed by an O-to-N acyl shift, leading to trifluoroacetylation of the newly formed amine.[3]
To mitigate these side reactions, consider the following:
-
Use of Scavengers: Scavengers are added to the reaction mixture to trap the reactive tert-butyl cation.[1] Common scavengers include triethylsilane (TES) or triisopropylsilane (TIS).
-
Milder Deprotection Conditions: If side reactions are a major issue, employing milder deprotection conditions can be beneficial. This could involve using a lower concentration of TFA, running the reaction at a lower temperature for a longer period, or using an alternative, milder acid.
-
Alternative Deprotection Reagents: For substrates that are particularly sensitive to strong acids, several alternative deprotection methods exist. These include using aqueous phosphoric acid, or oxalyl chloride in methanol.[4][5]
Q4: Are there any specific considerations for the Tris moiety during deprotection?
Yes, the three hydroxyl groups of Tris warrant special attention. As mentioned, they are susceptible to O-trifluoroacetylation when using TFA. Additionally, the high polarity of the deprotected Tris-amine can sometimes complicate the work-up and purification process. Tris itself is stable in acidic conditions at room temperature, but it is recommended to avoid heating it above 80°C.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength/concentration. | Increase the concentration of TFA (e.g., from 20% in DCM to 50% in DCM). Consider using a stronger acid system like 4M HCl in dioxane. |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor closely by TLC or LC-MS. If stable, consider a modest increase in temperature. | |
| Poor solubility of starting material. | Try a different solvent system that provides better solubility for your this compound derivative. | |
| Formation of Side Products | t-Butylation of nucleophilic sites. | Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) to the reaction mixture (typically 2.5-5% v/v). |
| O-Trifluoroacetylation of hydroxyl groups. | Use the minimum effective concentration of TFA and reaction time. Perform the reaction at 0°C to room temperature. Consider alternative, milder deprotection reagents. | |
| Difficult Work-up/Purification | High polarity of the deprotected product. | After acidic deprotection, the product is an ammonium salt. Neutralization with a base like saturated sodium bicarbonate solution is required to obtain the free amine. For highly water-soluble amines, ion-exchange chromatography may be a suitable purification method. |
Experimental Protocols
Protocol 1: Monitoring this compound Deprotection by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Use a silica gel plate.
-
Spotting: Apply a small spot of your starting this compound material (as a reference), and carefully spot the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).
-
Visualization: Visualize the spots under UV light if applicable. Stain the plate with a ninhydrin solution and gently heat. The appearance of a colored spot (usually purple or yellow) for the reaction mixture that is absent in the starting material lane indicates the formation of the free amine. The disappearance of the starting material spot indicates reaction progression.
Protocol 2: General Procedure for TFA-Mediated this compound Deprotection
-
Dissolution: Dissolve the this compound derivative in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with a solvent like toluene (3 times) to remove residual TFA.
-
Neutralization: Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and obtain the free amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Protocol 3: Monitoring this compound Deprotection by ¹H NMR Spectroscopy
-
Sample Preparation: At various time points, take a small aliquot of the reaction mixture. Quench the reaction by neutralizing the acid with a base (e.g., by passing it through a small plug of basic alumina or by a quick aqueous work-up). Remove the solvent under reduced pressure.
-
NMR Sample: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O depending on the solubility of the deprotected product).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Monitor the disappearance of the singlet at approximately 1.4 ppm, which corresponds to the nine protons of the tert-butyl group on the Boc protector. The appearance of new signals corresponding to the protons of the deprotected Tris derivative will confirm the progress of the reaction.[2]
Visualizations
Caption: Troubleshooting workflow for incomplete this compound deprotection.
Caption: Boc deprotection mechanism and potential side reactions with Tris.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Optimizing N-Boc-Tris Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for N-Boc-Tris derivatization.
Troubleshooting Guide
Low or No Product Yield
Low or no yield of the desired this compound derivative can be a significant hurdle. The following sections break down potential causes and their solutions.
dot
Caption: Troubleshooting logic for low this compound derivatization yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound derivatization?
A1: Several factors can influence the reaction yield. Key considerations include the quality and stoichiometry of reagents, reaction temperature, reaction time, and the choice of solvent. For instance, using an organic solvent like acetone has been shown to result in higher conversion yields compared to water in some derivatization reactions.[1]
Q2: I am observing multiple spots on my TLC plate, indicating incomplete reaction. What should I do?
A2: Multiple spots on a TLC plate often suggest the presence of starting material, the desired product, and potentially di- and tri-substituted products. To drive the reaction towards the mono-substituted product, consider the following:
-
Adjust Stoichiometry: Carefully control the molar ratio of Boc-anhydride to Tris. A 1:1 ratio is a good starting point, but empirical optimization may be necessary.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress over time using TLC to determine the optimal reaction time. Lowering the temperature may also help to control the reaction and prevent over-substitution.
-
Purification Strategy: Utilize column chromatography with a suitable solvent gradient to separate the different products.
Q3: How can I minimize the formation of di- and tri-Boc protected Tris?
A3: The formation of multiple protection products is a common challenge due to the three hydroxyl groups on the Tris molecule. To favor the formation of this compound:
-
Slow Addition of Reagent: Add the Boc-anhydride solution dropwise to the Tris solution at a low temperature (e.g., 0 °C) to control the reaction rate.
-
pH Control: Maintaining a slightly basic pH can help to deprotonate the amine, making it more nucleophilic than the hydroxyl groups.
-
Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) to scavenge the acid produced during the reaction.
Q4: My product appears to be degrading during work-up. How can I prevent this?
A4: The Boc protecting group is sensitive to acidic conditions. Ensure that all aqueous solutions used during the work-up are neutral or slightly basic. Avoid prolonged exposure to strong acids.
Experimental Protocols
General Protocol for this compound Derivatization
This protocol provides a general starting point for the this compound derivatization. Optimization of specific parameters may be required.
dot
Caption: Experimental workflow for this compound derivatization.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve Tris (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., 1:1 water:dioxane or water:THF) in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Boc-anhydride (1.0-1.2 eq) in the same organic solvent.
-
Add the Boc-anhydride solution dropwise to the stirring Tris solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent in vacuo.
-
Characterize the final product by NMR and mass spectrometry.
Data Presentation
Table 1: Hypothetical Optimization of this compound Derivatization
The following table presents a hypothetical set of experiments to optimize the reaction yield by varying key parameters. This serves as a template for designing your own optimization studies. The principles for this design are drawn from general optimization strategies for derivatization reactions.[2]
| Entry | Solvent | Temperature (°C) | Time (h) | Boc₂O (eq) | Yield (%) |
| 1 | Dioxane/H₂O | 25 | 12 | 1.0 | 45 |
| 2 | Dioxane/H₂O | 0 -> 25 | 24 | 1.0 | 60 |
| 3 | THF/H₂O | 0 -> 25 | 24 | 1.2 | 75 |
| 4 | Acetone/H₂O | 25 | 12 | 1.2 | 70 |
| 5 | THF/H₂O | 0 | 12 | 1.1 | 65 |
References
- 1. Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry | MDPI [mdpi.com]
- 2. Chemometrically Assisted Optimization of Pregabalin Fluorescent Derivatization Reaction with a Novel Xanthone Analogue and Validation of the Method for the Determination of Pregabalin in Bulk via a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Protection of N-Boc-Tris Hydroxyls
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective protection of the three hydroxyl groups on N-Boc-Tris (tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low Yield or Incomplete Reaction
Question: My reaction to protect the hydroxyls on this compound is sluggish and gives a low yield of the desired product. What are the potential causes and how can I fix this?
Answer: Low conversion is a common issue, often stemming from the significant steric hindrance around the three hydroxyl groups, which are attached to a neopentyl-like quaternary carbon.[1] Here are the primary causes and recommended troubleshooting steps:
-
Insufficiently Reactive Reagents: Standard protecting group reagents may not be potent enough to overcome the steric barrier.
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or reaction time may not be suitable for this sterically hindered substrate.[2]
-
Poor Nucleophilicity: While primary alcohols are generally reactive, the steric congestion can reduce their effective nucleophilicity.
Troubleshooting Steps & Recommendations:
| Recommendation | Detailed Action | Rationale |
| Increase Reagent Reactivity | Switch from an alkyl halide to a more reactive triflate (e.g., TBDPS-OTf instead of TBDPS-Cl for silylation). For acylations, use an acid chloride or anhydride with a strong activating agent/base like DMAP. | More electrophilic reagents or activated species can react more readily with the sterically hindered hydroxyl groups. |
| Optimize Temperature | If the reaction is slow at room temperature, consider gently heating the mixture (e.g., to 40-60°C). Monitor carefully for side reactions. | Increasing the temperature provides the necessary activation energy to overcome the steric hindrance.[3] However, excessive heat can lead to decomposition or loss of selectivity. |
| Extend Reaction Time | Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 4, 12, 24 hours) to determine the optimal time for completion. | Sterically hindered reactions are inherently slower, and allowing more time can drive the reaction forward.[2] |
| Solvent Selection | Use aprotic, non-coordinating solvents like DMF, DCM, or THF. For silylations, ensure anhydrous conditions as silyl ethers are moisture-sensitive. | The choice of solvent can significantly influence reaction rates and the solubility of reagents.[3] |
Issue 2: Poor Selectivity and Formation of Product Mixtures
Question: I am trying to achieve mono-protection of this compound, but I am getting a mixture of mono-, di-, and tri-protected products. How can I improve selectivity?
Answer: Achieving selective mono-protection is the primary challenge due to the presence of three identical primary hydroxyl groups. Statistical distribution will naturally lead to a mixture of products. The key is to manipulate reaction conditions to favor the formation of a single species.
Strategies for Improving Selectivity:
-
Use of Bulky Protecting Groups: Employing a sterically demanding protecting group (e.g., tert-butyldiphenylsilyl, TBDPS) can significantly favor mono-protection. After the first hydroxyl is protected, the sheer size of the group hinders the approach of another reagent to the adjacent hydroxyls.
-
Stoichiometric Control: Carefully control the stoichiometry of the protecting group reagent. Using a slight sub-stoichiometric amount (e.g., 0.8-0.95 equivalents) can help minimize over-reaction, although this will result in some unreacted starting material.
-
Indirect "Orthogonal" Strategies: This is often the most effective approach. Protect two hydroxyls simultaneously using a bidentate protecting group (like forming an acetonide), protect the remaining free hydroxyl, and then selectively remove the initial bidentate group.[4]
Below is a workflow diagram illustrating the indirect strategy for selective mono-protection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a derivative of tris(hydroxymethyl)aminomethane (Tris) where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group.[5][6] This leaves three primary hydroxyl groups available for derivatization. It is a valuable scaffold in medicinal chemistry, bioconjugation, and materials science for creating complex, branched structures.[5] The Boc group provides stable protection for the amine but can be easily removed under acidic conditions, allowing for subsequent modification of the amine.[7]
Q2: How can I achieve di-protection of this compound?
Selective di-protection is arguably more challenging than mono-protection. An effective strategy involves a multi-step process using orthogonal protecting groups.[4] For example, you can first create a mono-protected derivative using a very bulky silyl ether (like TBDPS), then protect the remaining two hydroxyls with a less bulky group (e.g., acetate or benzyl ether), and finally, selectively remove the initial silyl ether. A robust synthesis of a dipalmitate derivative of a similar Tris compound was achieved by first forming an acetonide, protecting the remaining hydroxyl as a tert-butyldiphenylsilyl ether, hydrolyzing the acetal, performing palmitoylation on the two liberated hydroxyls, and finally desilylating.[4]
Q3: What are the best practices for purifying partially protected this compound derivatives?
Purification can be difficult due to the similar polarities of the starting material, mono-, di-, and tri-protected products.
-
Flash Column Chromatography: This is the most common method. Use a shallow solvent gradient (e.g., starting with a low polarity eluent and gradually increasing polarity) to achieve the best separation.
-
Recrystallization: If your product is a solid, recrystallization can be an effective method for purification, especially on a larger scale.
-
Protecting Group Choice: Sometimes, the choice of protecting group can aid in purification. For instance, derivatives with aromatic groups (like benzyl or TBDPS) can be more easily visualized on TLC plates with a UV lamp.
Q4: Are there any side reactions to be aware of?
Besides the formation of mixed protection products, other side reactions can occur:
-
Intramolecular N→O Acyl Migration: Under certain conditions (especially basic or acidic), an acyl group from a protected hydroxyl could potentially migrate to the Boc-protected nitrogen, although the Boc group's steric bulk makes this less likely compared to other N-protecting groups.[8]
-
Decomposition: Using overly harsh conditions (strong acids, high temperatures) can lead to the cleavage of the Boc protecting group itself.[9]
Below is a troubleshooting diagram for common issues.
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes for the selective acylation of a structurally similar glycinamido triol, which serves as an excellent model for this compound.[4] These strategies are directly applicable.
Table 1: Selective Acylation Strategies and Yields
| Target Product | Strategy | Key Reagents | Solvent | Temp. | Yield (%) |
| Mono-palmitate | Acetonide Protection | 1. 2,2-dimethoxypropane, p-TsOH2. Palmitoyl chloride, Et₃N, DMAP3. 80% aq. AcOH | Acetone/DCM | RT / 60°C | ~70 (over 3 steps) |
| Di-palmitate | Silyl Ether/Acetonide | 1. Acetonide formation2. TBDPS-Cl, Imidazole3. Acetonide hydrolysis4. Palmitoyl chloride, Et₃N, DMAP5. TBAF | DMF/DCM | RT | ~60 (over 5 steps) |
| Tri-palmitate | Peracylation | Palmitoyl chloride, Pyridine, DMAP | DCM | RT | >90 |
Experimental Protocols
Protocol 1: Synthesis of Mono-Acylated this compound via Acetonide Intermediate
This protocol is adapted from a proven method for the selective mono-acylation of a similar triol.[4]
Step 1: Formation of the Acetonide
-
Dissolve this compound (1.0 eq.) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq.).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding triethylamine (Et₃N) to neutralize the acid.
-
Remove the solvent under reduced pressure. The crude product can often be used directly in the next step after filtration to remove salts.
Step 2: Acylation of the Free Hydroxyl
-
Dissolve the crude acetonide-protected this compound from Step 1 in anhydrous DCM.
-
Add triethylamine (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the solution to 0°C in an ice bath.
-
Add the desired acyl chloride (e.g., palmitoyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture with saturated aq. NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Hydrolysis of the Acetonide
-
Dissolve the purified product from Step 2 in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Heat the mixture to 60°C for 2-4 hours, monitoring by TLC for the disappearance of the protected material.
-
Remove the solvent under reduced pressure (co-evaporate with toluene to remove residual acetic acid).
-
Purify the final mono-acylated product by flash column chromatography.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, CAS 146651-71-0 | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 146651-71-0 | BroadPharm [broadpharm.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
preventing di- and tri-substitution of N-Boc-Tris
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing di- and tri-substitution during the alkylation of N-Boc-Tris. The following information offers troubleshooting advice and frequently asked questions to ensure selective mono-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the mono-alkylation of this compound?
The main difficulty lies in the presence of three primary hydroxyl groups with similar reactivity. Standard alkylation procedures often result in a mixture of mono-, di-, and tri-substituted products, leading to low yields of the desired mono-substituted product and complex purification challenges.
Q2: How can I achieve selective mono-alkylation of this compound?
Direct selective alkylation is challenging due to the equivalent reactivity of the three hydroxyl groups. A robust and highly selective method involves a protection-alkylation-deprotection strategy. This involves temporarily protecting two of the hydroxyl groups, alkylating the remaining free hydroxyl, and then removing the protecting group.
Q3: What is the recommended protecting group for this purpose?
For diols and polyols like this compound, a common and effective strategy is the formation of a cyclic acetal, specifically an acetonide, by reacting this compound with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst. This forms a six-membered ring, protecting two of the hydroxyl groups and leaving one primary hydroxyl group available for reaction.
Q4: What are the critical parameters for the selective mono-alkylation of the protected this compound?
Once the diol is protected as an acetonide, the key parameters for the subsequent alkylation of the remaining hydroxyl group are:
-
Stoichiometry: Use of a slight excess (1.05-1.2 equivalents) of the alkylating agent can help drive the reaction to completion without a high risk of side reactions on the protected diol.
-
Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is recommended to deprotonate the hydroxyl group without competing in the alkylation reaction.
-
Temperature: The reaction temperature should be carefully controlled. Lower temperatures are generally favored to maintain selectivity and minimize potential side reactions.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. Stains that visualize hydroxyl groups, such as ceric ammonium molybdate (CAM) or potassium permanganate, can be used to distinguish between the starting material, the mono-alkylated product, and any byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low to no conversion to the mono-alkylated product | Incomplete deprotonation of the hydroxyl group. | Ensure the base is fresh and added under anhydrous conditions. Allow sufficient time for the deprotonation to occur before adding the alkylating agent. |
| Low reactivity of the alkylating agent. | Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). The reaction temperature may also be cautiously increased. | |
| Formation of di- and tri-substituted products | Incomplete protection of the diol. | Ensure the acetonide formation reaction goes to completion. Purify the protected intermediate before proceeding to the alkylation step. |
| Cleavage of the protecting group during alkylation. | Use a non-nucleophilic base and moderate reaction temperatures to avoid unintended deprotection. | |
| Difficult purification of the final product | Presence of closely related substituted byproducts. | Optimize the reaction conditions to maximize the yield of the mono-substituted product. Employ high-performance column chromatography for purification. |
Experimental Protocol: Selective Mono-alkylation of this compound via an Acetonide Intermediate
This protocol outlines a reliable method for the selective mono-alkylation of this compound.
Step 1: Protection of this compound as an Acetonide
-
Dissolve this compound (1 equivalent) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with triethylamine and concentrate under reduced pressure.
-
Purify the resulting acetonide-protected this compound by column chromatography.
Step 2: Alkylation of the Acetonide-Protected this compound
-
Dissolve the purified acetonide-protected this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the mono-alkylated product by column chromatography.
Step 3: Deprotection of the Acetonide
-
Dissolve the purified mono-alkylated intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or trifluoroacetic acid).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the final mono-alkylated this compound with an organic solvent, dry, and concentrate.
-
Further purification can be performed by column chromatography if necessary.
Data Presentation
The following table presents hypothetical yield data for the mono-alkylation of this compound under different reaction conditions to illustrate the importance of the protective group strategy.
| Method | Equivalents of Alkylating Agent | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) | Yield of Tri-substituted Product (%) |
| Direct Alkylation | 1.0 | 40 | 35 | 15 |
| Direct Alkylation | 3.0 | 5 | 25 | 65 |
| Protective Group Strategy | 1.1 | >90 | <5 | <1 |
Visualizations
Caption: Reaction pathways for the alkylation of this compound.
Caption: Troubleshooting logic for low mono-alkylation yield.
Technical Support Center: Purification of N-Boc-Tris Derivatives by Column Chromatography
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography purification of N-Boc-Tris derivatives.
Frequently Asked Questions (FAQs)
Q1: What makes this compound derivatives challenging to purify by silica gel chromatography?
A1: this compound derivatives possess a unique combination of a non-polar tert-butyloxycarbonyl (Boc) protecting group and a highly polar core due to the three hydroxyl groups of the Tris (tris(hydroxymethyl)aminomethane) backbone. This dual nature can lead to issues like poor solubility in common non-polar solvents, streaking on TLC plates, and irreversible binding to the silica gel.
Q2: What is a good starting solvent system for the TLC analysis of my this compound derivative?
A2: A good starting point for polar compounds is a mixture of a relatively polar and a less polar solvent.[1] For this compound derivatives, begin with solvent systems like 5-10% methanol in dichloromethane (DCM) or ethyl acetate/hexane mixtures with a higher proportion of ethyl acetate.[1][2] Adjust the polarity based on the resulting Rf value.
Q3: What is the ideal Rf value I should aim for during TLC method development?
A3: For optimal separation on a column, aim for an Rf value of your target compound between 0.25 and 0.35 in the chosen TLC solvent system.[3] This range typically provides a good balance between resolution and elution time.[2]
Q4: Can the acidic nature of silica gel affect my purification?
A4: Yes, the Boc protecting group is sensitive to acid and can be unintentionally cleaved on standard silica gel, which is slightly acidic.[4][5] This can lead to the appearance of a new, more polar spot on the TLC (the deprotected amine) and result in a lower yield of the desired product.
Q5: How much crude material should I load onto my column?
A5: A general guideline is to use a ratio of crude material to silica gel ranging from 1:30 to 1:100 by weight.[4] Overloading the column is a common cause of poor separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound streaks on TLC plate. | Compound is too polar for the solvent system; potential interaction with silica. | Increase the polarity of the mobile phase (e.g., add a small amount of methanol). Consider adding 1-3% triethylamine to the eluent to neutralize the acidic silica gel. |
| Compound does not move from the baseline (Rf = 0). | The solvent system is not polar enough to elute the compound. | Systematically increase the polarity of the eluent. A common choice for very polar compounds is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).[1] |
| Poor separation between the product and impurities. | The chosen solvent system has insufficient resolving power. | Test a variety of solvent systems with different polarities and compositions. Employing a shallow gradient elution during column chromatography can often improve the separation of compounds with similar Rf values.[2] |
| Product elutes with a broad peak or tails significantly. | Strong interaction between the compound's hydroxyl groups and the silica gel. Column channeling or poor packing. | Add a small percentage of a polar modifier like methanol to the eluent. Ensure the column is packed uniformly without any cracks or bubbles.[6] |
| A new, more polar spot appears after column chromatography. | The acid-labile Boc group may have been cleaved by the acidic silica gel. | Neutralize the silica gel by preparing a slurry with your eluent containing 1-3% triethylamine before packing the column.[1] Alternatively, use neutral alumina as the stationary phase. |
| Low recovery of the product from the column. | The compound may be irreversibly adsorbed onto the silica gel. The compound may have precipitated at the top of the column. | If the compound is highly polar, consider using reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.[7] Ensure the sample is fully dissolved before loading; consider dry loading for poorly soluble compounds.[2] |
Quantitative Data Summary
The following table provides typical parameters used in the purification of polar N-Boc protected compounds. These should be used as starting points and optimized for each specific derivative.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase (Eluent) | 5-20% Methanol in Dichloromethane30-80% Ethyl Acetate in Hexanes | Start with a lower polarity and gradually increase. Adding a small amount of triethylamine (1-3%) can prevent Boc deprotection.[1] |
| Target TLC Rf Value | 0.25 - 0.35 | Provides the best chance for good separation on the column.[3] |
| Sample Load | 1-3% of silica gel weight | Overloading leads to poor resolution.[4] |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of an this compound derivative.
1. Preparation of the Mobile Phase (Eluent):
- Based on prior TLC analysis, prepare an adequate volume of the starting eluent (e.g., 5% Methanol in DCM).
- Prepare a second, more polar eluent for gradient elution (e.g., 20% Methanol in DCM).
- If Boc-group cleavage is a concern, add 1-3% triethylamine to both eluents.[1]
2. Packing the Column:
- Select a glass column of appropriate size.
- Secure the column in a vertical position in a fume hood.
- Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
- Prepare a slurry of silica gel in the starting eluent.[6]
- Pour the slurry into the column and gently tap the sides to ensure even packing. Use gentle air pressure to push the excess solvent through until the solvent level is just above the silica bed.[6]
- Add a protective layer of sand on top of the silica bed.
3. Sample Loading:
- Liquid Loading: Dissolve the crude this compound derivative in a minimal amount of the starting eluent or DCM. Carefully apply the solution to the top of the column.
- Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]
4. Elution and Fraction Collection:
- Carefully add the starting eluent to the column.
- Apply gentle air pressure to begin the flow of the mobile phase through the column.
- Collect the eluate in a series of test tubes or flasks (fractions).
- If using a gradient, gradually increase the proportion of the more polar eluent to elute compounds with stronger interactions with the silica.
5. Analysis of Fractions:
- Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Visualization
Caption: Troubleshooting workflow for column chromatography of this compound derivatives.
References
Technical Support Center: Managing Steric Hindrance in N-Boc-Tris Reactions
Welcome to the technical support center for N-Boc-Tris reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for managing the significant steric hindrance associated with the this compound scaffold.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered sterically hindered?
This compound, or N-(tert-butoxycarbonyl)-tris(hydroxymethyl)aminomethane, is a common building block in chemical synthesis. Its structure features a central quaternary carbon atom bonded to three hydroxymethyl (-CH₂OH) groups and an N-Boc protected aminomethyl group. The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the neopentyl-like arrangement of the three hydroxyl groups, creates significant steric congestion around the reactive hydroxyls. This steric hindrance can impede the approach of reagents, leading to slow reaction rates and low yields.
Q2: My acylation (e.g., esterification) of this compound is giving a low yield. What are the likely causes?
Low yields in the acylation of this compound are most commonly due to steric hindrance, which can lead to:
-
Insufficiently reactive acylating agent: Standard acylating agents may not be potent enough to overcome the steric barrier.
-
Suboptimal reaction conditions: Inadequate temperature, reaction time, or an inappropriate choice of base or solvent can prevent the reaction from proceeding to completion.
-
Poor catalyst activity: The catalyst, if used, may not be effective for sterically demanding substrates.
Q3: Are there alternatives to the Boc protecting group that might reduce steric hindrance?
Yes, while this guide focuses on this compound, an alternative strategy to mitigate steric hindrance is to use a smaller or different class of protecting group on the amine. Orthogonal protecting groups, which can be removed under different conditions, allow for selective deprotection and reaction at different sites. For example, a smaller carbamate protecting group or a group that can be removed under conditions that do not affect the hydroxyls could be considered. However, this would necessitate a different synthetic starting point.
Q4: Can I selectively functionalize only one or two of the three hydroxyl groups on this compound?
Achieving selective mono- or di-substitution on this compound is challenging due to the similar reactivity of the three primary hydroxyl groups. However, strategies to achieve this include:
-
Using a stoichiometric amount of the reagent at low temperatures to favor mono-substitution.
-
Employing a protecting group strategy where one or two hydroxyls are temporarily protected with an orthogonal protecting group, allowing for the functionalization of the remaining free hydroxyl(s).
Troubleshooting Guides
Issue 1: Low Yield in Acylation/Esterification Reactions
If you are experiencing low yields when attempting to acylate the hydroxyl groups of this compound, consult the following troubleshooting workflow and data tables.
Caption: Troubleshooting workflow for low-yield acylation of this compound.
The following table summarizes the effectiveness of various catalysts in the acylation of sterically hindered alcohols, which is analogous to the situation with this compound.
| Catalyst System | Acylating Agent | Base | Solvent | Typical Yield (%) | Reference |
| Bi(OTf)₃ | Acetic Anhydride | - | CH₂Cl₂ | 90-98% | [1][2] |
| 1-Methylimidazole (MI) | Acetic Anhydride | Et₃N | CH₂Cl₂ | ~94% | [3] |
| Pd(PhCN)₂(OTf)₂ | Acetic Anhydride | - | CH₂Cl₂ | >95% | [4] |
| DMAP | Acetic Anhydride | Pyridine | CH₂Cl₂ | Can be low with hindered substrates | [3] |
Issue 2: Difficulty in Ether Synthesis (Etherification)
Synthesizing ethers from this compound can be challenging. The two primary methods are the Williamson ether synthesis and the Mitsunobu reaction. The choice depends on the substrate and desired outcome.
Caption: Logic diagram for choosing an ether synthesis method with this compound.
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | Insufficient deprotonation of the this compound hydroxyls. | Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF). Ensure the reaction is run under an inert atmosphere. |
| Low reactivity of the alkyl halide. | Use a more reactive alkyl halide (I > Br > Cl). Consider converting the alkyl halide to an alkyl tosylate or mesylate, which are better leaving groups. | |
| Formation of elimination by-products | The alkyl halide is secondary or tertiary. | The Williamson synthesis works best with primary alkyl halides. For secondary halides, expect a mixture of substitution and elimination. For tertiary halides, elimination will be the major product. Consider the Mitsunobu reaction as an alternative. |
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | The nucleophile (the alcohol being coupled to this compound) is not acidic enough (pKa > 13). | The Mitsunobu reaction is generally not suitable for coupling two non-acidic alcohols. It is best for phenols or other acidic nucleophiles. |
| Steric hindrance is preventing the reaction. | For sterically hindered alcohols, a modified procedure using 4-nitrobenzoic acid as the acidic partner can significantly improve yields. The resulting ester can then be hydrolyzed to the desired alcohol. | |
| Difficult purification | Contamination with triphenylphosphine oxide and reduced azodicarboxylate by-products. | Purification can be challenging. Using polymer-supported triphenylphosphine or fluorous phosphines can simplify the workup by allowing for filtration or extraction to remove the by-products. |
Experimental Protocols
Protocol 1: Catalytic Acylation of this compound using Bismuth Triflate
This protocol is adapted for sterically hindered alcohols and is suitable for the acylation of this compound.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add Bismuth(III) triflate (Bi(OTf)₃) (0.01 - 0.05 eq.).
-
-
Reaction Execution:
-
To the stirred solution, add the acid anhydride (e.g., acetic anhydride, 3.0-3.5 eq. for peracylation) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-3 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Williamson Ether Synthesis with this compound
This protocol outlines the etherification of this compound with a primary alkyl halide.
-
Reagent Preparation:
-
To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (NaH) (3.3 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
-
Reaction Execution:
-
Cool the resulting alkoxide solution back to 0 °C.
-
Slowly add the primary alkyl halide (e.g., ethyl bromide, 3.3 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require gentle heating (reflux) to proceed to completion. Monitor by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Protocol 3: Modified Mitsunobu Reaction for Hindered Alcohols
This protocol is for cases where direct etherification is difficult and involves forming an ester with an inverted center (if applicable), followed by hydrolysis. It is particularly useful when coupling a valuable or complex alcohol to this compound is not feasible via other methods.
-
Reagent Preparation:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq.), 4-nitrobenzoic acid (3.3 eq.), and triphenylphosphine (PPh₃) (3.3 eq.) in anhydrous THF.[4]
-
-
Reaction Execution:
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (3.3 eq.) dropwise, ensuring the internal temperature remains below 15 °C.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.[4] Monitor by TLC.
-
-
Work-up and Ester Saponification:
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the triphenylphosphine oxide and the reduced azodicarboxylate by-products. Filter the solids and wash with cold ether.
-
Concentrate the filtrate and purify the resulting 4-nitrobenzoate ester by column chromatography.
-
Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir until the saponification is complete (monitor by TLC).
-
Neutralize the reaction with a mild acid (e.g., 1M HCl) and extract the desired ether-functionalized this compound product with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify as needed.
-
References
Technical Support Center: Large-Scale Synthesis of N-Boc-Tris
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side products during the large-scale synthesis of N-Boc-Tris (N-tert-butoxycarbonyl-tris(hydroxymethyl)aminomethane).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing probable causes and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction due to insufficient reagent, suboptimal temperature, or short reaction time. | - Ensure at least a 1.1 to 1.5 molar equivalent of the Boc-protecting reagent is used.- Maintain the reaction temperature between 0°C and room temperature. For large-scale reactions, slow, controlled addition of the Boc reagent is crucial to manage heat generation.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). |
| Product loss during workup and purification. | - During aqueous workup, ensure the pH is adjusted appropriately to minimize the solubility of this compound in the aqueous phase.- Optimize the purification protocol. If using column chromatography, select an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to ensure good separation. For recrystallization, perform solvent screening to find a system that provides high recovery. | |
| Presence of Multiple Spots on TLC (Side Products) | Formation of Di- and Tri-Boc Species: Over-reaction of the amine with the Boc-protecting reagent, especially when using highly reactive reagents or strong bases. | - Use a less reactive Boc-protecting agent such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) which is known for higher selectivity in mono-Boc protection.[1]- Avoid the use of strong, non-nucleophilic bases like DMAP in large excess, as they can promote the formation of multiple Boc additions.[2]- Maintain a strict 1:1.1 to 1:1.2 molar ratio of Tris to the Boc-protecting reagent. |
| O-Acylation: Reaction of the hydroxyl groups of Tris with the Boc-protecting reagent, particularly at elevated temperatures or with highly reactive acylating agents. | - Conduct the reaction at a low temperature (0-5°C) to favor N-acylation over O-acylation.- Employ a solvent system that minimizes the reactivity of the hydroxyl groups. Aprotic solvents are generally preferred.- The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to promote chemoselective mono-N-Boc protection of amino alcohols, preventing side reactions like oxazolidinone formation.[3] | |
| Difficulty in Product Purification | Co-elution of this compound with side products during column chromatography. | - Optimize the mobile phase for column chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation.- Consider using a different stationary phase if silica gel does not provide adequate separation. |
| Product oils out or fails to crystallize during recrystallization. | - Ensure the crude product is sufficiently pure before attempting recrystallization. A preliminary purification by flash chromatography may be necessary.- Perform a thorough solvent screening to identify a suitable solvent or solvent mixture for recrystallization. Common systems include ethyl acetate/hexane, and ethanol/water.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the large-scale synthesis of this compound?
A1: The primary side products are over-protected species such as N,N-di-Boc-Tris and N,N,O-tri-Boc-Tris, as well as products resulting from the acylation of one or more of the hydroxyl groups (O-acylation). The formation of these byproducts is influenced by the choice of reagents, reaction conditions, and stoichiometry.[2][3]
Q2: Which Boc-protecting reagent is best for the selective N-protection of Tris?
A2: While di-tert-butyl dicarbonate ((Boc)₂O) is widely used, for substrates with multiple reactive sites like Tris, a more selective reagent such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be advantageous.[1] Boc-ON is known to favor mono-N-protection and can reduce the formation of di- and tri-Boc species.
Q3: How can I minimize the O-acylation of the hydroxyl groups in Tris?
A3: To minimize O-acylation, it is crucial to control the reaction temperature, keeping it low (ideally between 0°C and 5°C). Additionally, using aprotic solvents can help reduce the reactivity of the hydroxyl groups. The choice of the Boc-protecting reagent also plays a role, with less reactive agents being less prone to O-acylation.
Q4: What is the recommended purification method for large-scale synthesis of this compound?
A4: For large-scale purification, a combination of techniques is often most effective. An initial aqueous workup to remove water-soluble impurities is standard. This is typically followed by flash column chromatography on silica gel to separate the desired this compound from unreacted starting material and side products.[6] For achieving high purity, a final recrystallization step is recommended.[4][7]
Q5: How can I monitor the progress of the reaction to avoid the formation of side products?
A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction progress. By spotting the reaction mixture alongside standards of the starting material (Tris) and the desired product (this compound), you can track the consumption of the starting material and the formation of the product. The appearance of new spots with different Rf values can indicate the formation of side products.
Experimental Protocol: Optimized Large-Scale Synthesis of this compound
This protocol is designed to maximize the yield of this compound while minimizing the formation of common side products.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris)
-
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve tris(hydroxymethyl)aminomethane (1.0 equivalent) in a 1:1 mixture of dioxane and water. Cool the solution to 0-5°C in an ice bath.
-
Addition of Boc-ON: Dissolve 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (1.1 equivalents) in dioxane. Add the Boc-ON solution dropwise to the cooled Tris solution over a period of 1-2 hours, maintaining the internal temperature below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is complete when the Tris starting material is no longer visible.
-
Workup: Once the reaction is complete, add ethyl acetate to the reaction mixture. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution with ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 80%) is recommended to separate the this compound from any potential side products and unreacted Boc-ON.
-
Recrystallization: For further purification, dissolve the product from the column chromatography in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of major side products.
Caption: A logical workflow for troubleshooting side product formation in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to N-Boc-Tris and Other Trifunctional Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy, stability, and therapeutic index of complex biologics such as antibody-drug conjugates (ADCs). Trifunctional linkers, which possess three reactive sites, offer advanced capabilities for creating sophisticated molecular architectures, including the attachment of multiple payloads or a combination of targeting, imaging, and therapeutic moieties. This guide provides an objective comparison of N-Boc-Tris, a foundational trifunctional scaffold, with other advanced trifunctional linkers, supported by available experimental data and detailed methodologies.
Introduction to Trifunctional Linkers
Trifunctional linkers are chemical entities designed to covalently link three separate molecules or molecular groups.[1] Their utility is particularly evident in the construction of ADCs, where they can be used to attach multiple drug molecules to a single antibody, potentially increasing the drug-to-antibody ratio (DAR) and therapeutic efficacy.[2][3] Beyond high DAR ADCs, trifunctional linkers are instrumental in the development of dual-payload ADCs, which can deliver two different therapeutic agents to a target cell, addressing drug resistance and enhancing cytotoxic effects.[3][4]
This compound: A Versatile Trifunctional Core
This compound, or tert-Butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate, is a versatile building block for constructing more complex trifunctional linkers.[5] Its core structure features a Boc-protected amine and three hydroxyl groups.[5] The Boc protecting group is labile under acidic conditions, allowing for the selective deprotection and subsequent derivatization of the primary amine.[5] The three hydroxyl groups provide handles for further chemical modification, enabling the introduction of various reactive functionalities for conjugation.
While this compound itself is a precursor, its derivatized forms can be tailored for specific bioconjugation strategies. For instance, the hydroxyl groups can be functionalized to introduce amine-reactive NHS esters, thiol-reactive maleimides, or bioorthogonal click chemistry handles like azides or alkynes. This modularity makes this compound a cost-effective and adaptable starting point for the synthesis of custom trifunctional linkers.
Advanced Trifunctional Linkers: Structures and Performance
While direct head-to-head comparative performance data for this compound-derived linkers against other trifunctional linkers is limited in publicly available literature, we can analyze the performance of other advanced branched and trifunctional linkers to understand the impact of linker architecture on bioconjugate performance.
Branched PEG Linkers
Branched polyethylene glycol (PEG) linkers are a prominent class of trifunctional linkers that have been explored for their ability to increase DAR and improve the pharmacokinetic properties of ADCs.[2] The PEG chains enhance solubility and can shield the payload from premature degradation.[6]
A study by Grygorash et al. (2022) highlighted the importance of spacer length in branched linkers for ADC efficacy. Their findings suggest that shorter branched linkers might lead to steric hindrance, impeding the enzymatic cleavage and release of the payload.[7] Another study by Tedeschini et al. (2021) demonstrated that a "pendant" or branched PEG configuration in high-DAR ADCs resulted in slower clearance rates and higher plasma concentrations compared to linear PEG linkers, suggesting a superior shielding effect of the branched architecture.[2]
Dendrimeric and Multi-Payload Linkers
Dendrimeric linkers represent a step further in complexity, offering a higher multiplicity of attachment points from a single conjugation site.[8][9] These scaffolds can be used to create ADCs with very high DARs or to attach a combination of different molecules, such as imaging agents and therapeutic drugs.
Recent advancements have also focused on trifunctional linkers designed for dual-payload ADCs.[1][3][4] These linkers possess orthogonal reactive groups that allow for the controlled, site-specific attachment of two different drug molecules. This approach is being explored to overcome tumor heterogeneity and drug resistance.[10]
Data Presentation: Comparative Performance of Linker Architectures
The following tables summarize quantitative data from studies comparing different linker architectures. It is important to note that these studies do not directly include this compound-derived linkers, but the data provides valuable insights into the performance characteristics of branched versus linear linkers.
Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures
| Linker Architecture | Linker Length | IC50 (nM) against SK-BR-3 cells | Reference |
| Branched Amino-Triazide | Short | 0.48 | [7] |
| Branched Amino-Triazide | Long (with additional PEG4) | 0.074 | [7] |
| Linear | - | 0.68 | [7] |
Data extracted from Grygorash et al., 2022. The study suggests that longer branched linkers can lead to significantly higher in vitro potency.
Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice
| Linker Configuration | Clearance Rate (mL/day/kg) | Plasma Concentration at 168h (% of injected dose) | Reference |
| Pendant (Branched) PEG | 1.9 | ~30 | [2] |
| Linear PEG | 2.5 | ~20 | [2] |
Data extracted from Tedeschini et al., 2021. The results indicate that the branched PEG architecture leads to slower clearance and higher plasma retention.
Table 3: In Vivo Stability of ADCs with Different Linkers
| Linker Type | % Payload Loss in Human Plasma (72h) | % Degradation in Mouse Plasma (120h) | Reference |
| Silyl ether-based acid-cleavable | < 10% (t1/2 > 7 days) | Not reported | [11] |
| Traditional hydrazine linker | ~50% (t1/2 = 2 days) | Not reported | [11] |
| MD linker (maleimide-based) | ~3% | Not reported | [11] |
| SMCC linker (maleimide-based) | 38% | Not reported | [11] |
| Sulfatase-cleavable linker | Stable (> 7 days) | Not reported | [11] |
Data compiled from a review by Su et al., 2021, highlighting the significant impact of linker chemistry on stability.
Experimental Protocols
Detailed methodologies are essential for the successful application of trifunctional linkers in bioconjugation. Below are generalized protocols for key experimental procedures.
Protocol 1: Derivatization of this compound (General Approach)
This protocol outlines a conceptual pathway for functionalizing this compound to create a custom trifunctional linker.
-
Deprotection of the Amine Group:
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature until the Boc group is completely removed (monitor by TLC or LC-MS).
-
Remove the acid and solvent under vacuum to obtain the deprotected Tris-amine.
-
-
Functionalization of Hydroxyl Groups:
-
The three hydroxyl groups can be reacted with various reagents to introduce desired functionalities. For example, to introduce NHS esters, react the Tris-amine with an excess of a di-acid chloride or anhydride, followed by activation with N-hydroxysuccinimide.
-
For introducing maleimide groups, a reaction with a maleimide-containing carboxylic acid in the presence of a coupling agent (e.g., DCC or HATU) can be performed.
-
For click chemistry handles, the hydroxyls can be converted to azides or alkynes through standard organic synthesis procedures.
-
-
Purification:
-
The final derivatized trifunctional linker should be purified using appropriate chromatographic techniques, such as column chromatography or preparative HPLC.
-
Protocol 2: Antibody Conjugation via Cysteine Residues
This protocol describes a common method for conjugating a maleimide-functionalized linker to an antibody.
-
Antibody Preparation:
-
Prepare the antibody solution (e.g., 5-10 mg/mL) in a suitable buffer like PBS, pH 7.4.
-
-
Antibody Reduction:
-
To generate free thiol groups, reduce the interchain disulfide bonds of the antibody. Add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution at a molar excess.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column, exchanging the antibody into a conjugation buffer (e.g., PBS, pH 7.2).
-
-
Linker Preparation:
-
Dissolve the maleimide-functionalized trifunctional linker in an organic solvent like DMSO to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the linker stock solution to the reduced antibody solution. A 5-10 fold molar excess of the linker over the generated thiol groups is a common starting point.
-
Keep the final concentration of the organic solvent low (typically <10% v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the resulting ADC from excess linker and quenching reagent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 3: Characterization of Drug-to-Antibody Ratio (DAR)
The average DAR is a critical quality attribute of an ADC.
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties.
-
The ADC sample is loaded onto a HIC column in a high-salt buffer and eluted with a decreasing salt gradient.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks.
-
The average DAR can be calculated from the relative peak areas of the different species.[]
-
-
Mass Spectrometry (MS):
-
Intact mass analysis of the ADC can provide a precise measurement of the mass of the different drug-loaded species.
-
The deconvoluted mass spectrum will show a distribution of peaks corresponding to the antibody with different numbers of conjugated drug-linkers.
-
The weighted average of the DAR can be calculated from the relative abundance of these peaks.[][13]
-
Mandatory Visualization
Caption: Figure 1: Generalized Mechanism of Action for an ADC with a Trifunctional Linker
Caption: Figure 2: Experimental Workflow for Comparing Trifunctional Linkers
Conclusion
This compound serves as a valuable and versatile starting point for the rational design of custom trifunctional linkers. Its simple structure and commercial availability make it an attractive scaffold for researchers exploring novel bioconjugation strategies. While direct comparative data is scarce, the broader field of trifunctional linkers, particularly branched PEG and dendrimeric structures, demonstrates significant potential for enhancing the therapeutic properties of bioconjugates. Studies on these advanced linkers reveal that architectural features, such as spacer length and branching, critically influence key performance parameters like in vitro potency, in vivo stability, and pharmacokinetics. The choice of a trifunctional linker, whether derived from a fundamental scaffold like this compound or a more complex, pre-fabricated system, should be guided by the specific requirements of the application, including the desired payload, DAR, and the biological target. As the field of bioconjugation continues to advance, the development and systematic evaluation of novel trifunctional linkers will be crucial for creating the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. polymerfactory.com [polymerfactory.com]
- 9. Peptide- and saccharide-conjugated dendrimers for targeted drug delivery: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crossbridgebio.com [crossbridgebio.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-terminal selective conjugation method widens the therapeutic window of antibody–drug conjugates by improving tolerability and stability - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of N-Boc-Tris: An HPLC-Centric Comparison
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. N-Boc-Tris (tert-Butyl N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate), a key building block in various synthetic pathways, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final product. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for purity assessment of such compounds.
This guide provides a comparative overview of HPLC for the purity analysis of this compound, benchmarked against other common analytical methods. It includes a detailed, representative HPLC protocol and supporting data to aid researchers in making informed decisions for their analytical needs.
Comparison of Analytical Techniques for this compound Purity
The selection of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. While several techniques can be employed, they offer varying degrees of resolution, sensitivity, and applicability.
| Feature | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Separation of volatile compounds in the gas phase followed by mass analysis. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Primary Application for this compound | Recommended for routine purity analysis and quantification of non-volatile impurities. | Suitable for the analysis of volatile organic impurities and residual solvents. | Structural confirmation and quantification of major components and impurities. |
| Advantages | High resolution, quantitative accuracy, and wide applicability for non-volatile compounds.[2] | High sensitivity and selectivity for volatile and thermally stable compounds. | Provides detailed structural information and can be used for quantitative analysis (qNMR). |
| Limitations | This compound lacks a strong chromophore, potentially requiring low UV wavelength detection or derivatization for high sensitivity. | This compound is thermally labile and may degrade at high temperatures, making it less suitable for direct analysis.[2] | Lower sensitivity compared to chromatographic methods; may not detect trace impurities. |
Experimental Protocol: Reverse-Phase HPLC for this compound Purity
The following protocol outlines a standard reverse-phase HPLC (RP-HPLC) method suitable for the purity assessment of this compound. This method is based on common practices for analyzing similar N-Boc protected polar molecules.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-20 min: 5-95% B
-
20-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Workflow for HPLC Purity Assessment of this compound
The logical flow of the HPLC analysis, from sample preparation to data interpretation, is illustrated in the diagram below.
References
A Comparative Guide to the Validation of N-Boc-Tris Derivatives by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The validation of N-Boc-Tris (tert-butyloxycarbonyl-tris(hydroxymethyl)aminomethane) derivatives is a critical step in drug development and chemical synthesis to ensure the identity, purity, and stability of these versatile intermediates. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering high sensitivity and structural information. This guide provides a comparative overview of mass spectrometric approaches for the validation of this compound derivatives, supported by experimental data and detailed protocols. Alternative analytical techniques are also discussed to provide a comprehensive validation strategy.
Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization technique is crucial for the successful analysis of this compound derivatives. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two commonly employed methods.
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization technique that generates ions from a liquid solution by creating an aerosol and applying a strong electric field.[1] | Soft ionization technique where a laser strikes a matrix of small organic molecules to desorb and ionize the analyte molecules with minimal fragmentation.[1] |
| Sample Introduction | Typically coupled with Liquid Chromatography (LC-ESI-MS), allowing for online separation and analysis. | Samples are co-crystallized with a matrix and spotted onto a target plate for analysis. |
| Ionization State | Often produces multiply charged ions, which can be advantageous for analyzing large molecules on mass spectrometers with a limited m/z range.[1] | Primarily generates singly charged ions. |
| Throughput | Lower throughput due to the time required for chromatographic separation. | Higher throughput as multiple samples can be spotted on a single target plate and analyzed rapidly.[2][3] |
| Matrix Interference | Less prone to matrix interference compared to MALDI. | The matrix can introduce background ions in the low mass range, potentially interfering with the analysis of small molecules.[1] |
| Fragmentation | In-source fragmentation can be controlled by adjusting instrumental parameters. Tandem MS (MS/MS) is readily achievable for structural elucidation.[4] | Fragmentation is generally less pronounced than in ESI, but post-source decay (PSD) or tandem MS (TOF/TOF) can be used for structural analysis. |
| Typical Application | Quantitative analysis, coupling with liquid-phase separations. | Analysis of large biomolecules (proteins, peptides), high-throughput screening.[1] |
Experimental Protocols
Sample Preparation for Mass Spectrometry
A robust sample preparation protocol is essential for obtaining high-quality mass spectra.
-
Stock Solution Preparation: Accurately weigh 1 mg of the this compound derivative. Dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution. Vortex for 30 seconds to ensure complete dissolution.[5]
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL for direct infusion analysis or for creating calibration standards for LC-MS analysis.
-
For Biological Matrices (e.g., Plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new vial for analysis.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for the quantitative analysis and purity assessment of this compound derivatives using an ESI source.
-
Chromatographic System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-13 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[5]
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.[5]
-
Data Acquisition: Full scan mode (e.g., m/z 100-1000) for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Fragmentation Pathway of this compound Derivatives
The fragmentation of N-Boc protected compounds in mass spectrometry is well-characterized and provides a diagnostic fingerprint for their identification.
Caption: Fragmentation of this compound derivatives.
Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), this compound derivatives typically exhibit two characteristic neutral losses:
-
Loss of isobutylene (C4H8): A neutral loss of 56 Da, resulting in a carbamic acid intermediate.
-
Loss of the entire Boc group (C5H8O2): A neutral loss of 100 Da, leading to the free amine.[5]
These predictable fragmentation patterns are invaluable for the structural confirmation of this compound derivatives.
Alternative Validation Methods
While mass spectrometry is a powerful tool, a comprehensive validation strategy often involves orthogonal analytical techniques.
| Method | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. | Provides unambiguous structural elucidation. Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the analyte. | Lower sensitivity compared to mass spectrometry. Requires larger sample amounts.[6] |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Detection is based on the absorbance of UV light. | Robust and widely available. Excellent for purity determination and quantification of impurities that possess a chromophore. | Requires the analyte to have a UV chromophore, which this compound derivatives may lack, necessitating derivatization.[7][8] |
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of this compound derivatives.
Caption: Validation workflow for this compound derivatives.
References
- 1. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 2. Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of N-Boc-Tris and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and organic chemistry, the stability of protected intermediates is a critical parameter that dictates their suitability for multi-step syntheses and storage. N-Boc-Tris, a versatile building block, and its analogues are widely employed for the introduction of protected amino alcohol moieties. This guide provides an objective comparison of the stability of this compound and its common analogue, N-Boc-serinol, supported by established principles of chemical stability and detailed experimental protocols for verification.
Comparative Stability Analysis
This compound possesses three hydroxyl groups, while N-Boc-serinol has two. The presence of these hydroxyl groups, particularly in close proximity to the N-Boc moiety, may influence the rate of acid-catalyzed hydrolysis. It is hypothesized that intramolecular hydrogen bonding could potentially stabilize the carbamate, or alternatively, the hydroxyl groups could affect the local solvent environment and proton concentration, thereby modulating the deprotection rate.
Table 1: Comparative Stability Profile of this compound and N-Boc-serinol
| Parameter | This compound | N-Boc-serinol | Rationale for Comparison |
| Structure | tert-butyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate | tert-butyl (1,3-dihydroxypropan-2-yl)carbamate | This compound has an additional hydroxymethyl group compared to N-Boc-serinol. |
| Acidic Stability | Expected to be slightly more stable. | Expected to be slightly less stable. | The additional electron-donating hydroxyl group in this compound may slightly increase the electron density on the nitrogen, potentially making the carbamate carbonyl less susceptible to protonation, the initial step in acid-catalyzed deprotection. |
| Thermal Stability | Generally stable at room temperature. Thermal deprotection can occur at elevated temperatures (>150 °C).[2] | Generally stable at room temperature. Thermal deprotection is also expected at high temperatures.[2] | The core structures are similar, suggesting comparable thermal stability profiles under typical laboratory conditions. |
| Base Stability | Stable towards most bases.[3] | Stable towards most bases.[3] | The N-Boc group is known for its high stability under basic conditions. |
| Oxidative Stability | Susceptible to oxidation at the hydroxyl groups under strong oxidizing conditions. | Susceptible to oxidation at the hydroxyl groups under strong oxidizing conditions. | Both molecules contain primary and secondary alcohol functionalities. |
Experimental Protocols
To empirically determine and compare the stability of this compound and its analogues, a forced degradation study followed by a stability-indicating HPLC method is recommended.[4]
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound and its analogues under various stress conditions.
Materials:
-
This compound
-
N-Boc-serinol
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC-grade acetonitrile and water
-
pH meter
-
Thermostatically controlled oven and water bath
Procedure:
-
Acidic Degradation: Dissolve a known concentration of the test compound in 0.1 M HCl. Incubate at 40°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Basic Degradation: Dissolve the test compound in 0.1 M NaOH. Follow the same incubation and sampling procedure as for acidic degradation.
-
Oxidative Degradation: Dissolve the test compound in a solution of 3% H₂O₂. Incubate at room temperature and collect samples at various time points.
-
Thermal Degradation: Store a solid sample of the test compound in an oven at 60°C. Dissolve samples in a suitable solvent at different time points for analysis.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the degradation of this compound and its analogues and separate the parent compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration.
Data Analysis: Calculate the percentage of the parent compound remaining at each time point. The rate of degradation can be determined by plotting the natural logarithm of the concentration of the parent compound versus time.
Visualizations
Signaling Pathways and Experimental Workflows
The stability of this compound and its analogues is crucial in multi-step synthesis. The primary degradation pathway of concern is the acid-catalyzed deprotection.
Figure 1. Acid-catalyzed degradation pathway of this compound.
A systematic workflow is essential for the comparative stability assessment.
Figure 2. Experimental workflow for comparative stability testing.
This guide provides a framework for understanding and evaluating the comparative stability of this compound and its analogues. Researchers are encouraged to perform the described experimental protocols to obtain specific and quantitative data for their particular analogues and reaction conditions.
References
A Comparative Guide to N-Boc-Tris and Triethanolamine as Branching Cores in Macromolecular Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a core molecule is a critical decision in the design and synthesis of branched macromolecules such as dendrimers and dendrons. The core's structure dictates the initial number of branches, influences the overall architecture, and can significantly impact the final properties of the macromolecule, including its solubility, stability, and biocompatibility. This guide provides an objective comparison of two commonly employed branching cores: N-Boc-Tris and triethanolamine. We will delve into their chemical and physical properties, compare their performance in macromolecular synthesis with supporting data, and provide detailed experimental protocols.
Chemical and Physical Properties
This compound (tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate) and triethanolamine (TEA) are both trifunctional molecules, offering three hydroxyl groups for the attachment of subsequent generations of monomers. However, they possess distinct chemical features that influence their application and the properties of the resulting macromolecules.
This compound is a derivative of tris(hydroxymethyl)aminomethane (Tris) where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group allows for the selective deprotection of the core's amine functionality, enabling further conjugation or modification at a later stage of the synthesis. This feature is particularly valuable for the development of multifunctional drug delivery systems or targeted therapeutics.
Triethanolamine is a tertiary amine with three hydroxyl-bearing ethyl arms. Its extended and flexible structure is thought to reduce steric hindrance in the resulting dendrimer, creating more open conformations with void spaces within the interior shells. This can be advantageous for encapsulating guest molecules.
A summary of their key chemical and physical properties is presented in Table 1.
| Property | This compound | Triethanolamine (TEA) |
| Chemical Formula | C9H19NO5 | C6H15NO3 |
| Molecular Weight | 221.25 g/mol | 149.19 g/mol |
| Structure | Boc-protected primary amine with three primary hydroxyl groups | Tertiary amine with three primary hydroxyl groups |
| Appearance | White to off-white solid | Colorless to pale yellow, viscous liquid |
| Solubility | Soluble in many organic solvents | Miscible with water, ethanol, and acetone |
| Key Feature | Acid-labile Boc-protecting group on the core amine | Flexible, extended core structure |
Performance Comparison in Dendrimer Synthesis
The choice of core has a profound impact on the type of dendrimer synthesized, the reaction conditions employed, and the properties of the final product. This compound is typically used as a core for the synthesis of polyester dendrimers , primarily through the divergent growth of generations of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). In contrast, triethanolamine is often employed as a core for the synthesis of polyamidoamine (PAMAM) dendrimers , which involves a repetitive sequence of Michael addition of methyl acrylate and amidation with ethylenediamine.
Synthetic Strategy Overview
The divergent synthesis of dendrimers from both cores is a stepwise process, with each generation being built upon the previous one.
Assessing the Efficiency of N-Boc-Tris in Dendrimer Synthesis: A Comparative Guide
In the landscape of macromolecular chemistry, the synthesis of dendrimers demands precision, efficiency, and scalability. The choice of building block is a critical determinant of these factors. This guide provides a comparative analysis of N-Boc-Tris (N-tert-butoxycarbonyl-tris(hydroxymethyl)aminomethane) as a trifunctional building block for dendrimer synthesis, evaluating its performance against established alternatives such as polyamidoamine (PAMAM) and triazine-based monomers.
Executive Summary
This compound offers a versatile platform for the synthesis of dendrimers, particularly for researchers seeking biocompatible and biodegradable materials. Its trifunctional nature allows for rapid generation growth. However, its efficiency, when compared to widely used systems like PAMAM and triazines, presents a trade-off between ease of handling and potential scalability. While PAMAM synthesis is well-established for achieving high-generation dendrimers with high yields, it often involves multiple protection and deprotection steps. Triazine-based dendrimers offer rigid structures and can be synthesized efficiently, but may lack the biocompatibility of polyester or polyamide structures derived from building blocks like this compound. This guide presents a data-driven comparison of these alternatives to aid researchers in selecting the most appropriate building block for their specific application.
Comparison of Key Performance Metrics
The following table summarizes the key performance indicators for dendrimer synthesis using this compound, PAMAM, and triazine-based building blocks. The data presented is a synthesis of typical results reported in the literature.
| Parameter | This compound | PAMAM (Divergent Method) | Triazine-based (Convergent Method) |
| Typical Yield per Generation | 85-95% | 90-99%[1][2] | 80-90%[3][4] |
| Overall Yield (up to G3) | ~60-80% | ~70-95% | ~50-70% |
| Purity per Generation | High, purification often straightforward | High, but requires rigorous purification to remove defects[5] | Very high, as dendrons are purified at each step |
| Typical Reaction Time per Generation | 24-48 hours | 24-72 hours | 12-36 hours[6] |
| Scalability | Moderate | High (well-established commercial scale)[7] | Moderate to High[3][8] |
| Biocompatibility of Final Dendrimer | Generally high (polyester/polyamide backbone) | Variable, often requires surface modification | Can be lower, depending on the specific structure |
| Synthetic Strategy | Typically divergent | Typically divergent[7][9] | Typically convergent[10] |
Experimental Protocols
General Dendrimer Synthesis Workflow
The synthesis of dendrimers, regardless of the building block, generally follows an iterative process of reaction and purification. The two primary strategies are the divergent and convergent methods.
References
- 1. researchgate.net [researchgate.net]
- 2. PAMAM-Calix-Dendrimers: Second Generation Synthesis, Fluorescent Properties and Catecholamines Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Assessment of a Triazine Dendrimer with Approximately 16 Paclitaxel Groups and 8 PEG Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. archivepp.com [archivepp.com]
- 8. Triazine dendrimers as drug delivery systems: from synthesis to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Characterization of N-Boc-Tris Based Polymers: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the exploration of novel biodegradable polymers is a critical frontier in advancing therapeutic delivery systems. Among the myriad of potential building blocks, N-Boc-Tris, with its trifunctional nature and protective group, presents an intriguing candidate for the synthesis of innovative polymers for drug delivery applications. This guide provides a comprehensive overview of the characterization of such polymers, offering a comparative analysis against established alternatives like Poly(lactic-co-glycolic acid) (PLGA) and Poly(ethylene glycol) (PEG), supported by established experimental methodologies.
While direct and extensive literature on the synthesis and characterization of polymers derived solely from the this compound monomer is limited, this guide extrapolates from the known chemistry of the this compound molecule and related polymers to present a forward-looking comparison. The versatile structure of this compound, featuring a protected amine and three hydroxyl groups, suggests its potential as a monomer for creating biodegradable polyesters, polycarbonates, polyurethanes, and highly branched structures like dendrimers and hyperbranched polymers.
Comparative Analysis of Polymer Properties
The performance of a drug delivery vehicle is dictated by a range of physicochemical properties. Here, we compare the anticipated characteristics of this compound based polymers with those of the widely used PLGA and PEG.
| Property | This compound Based Polymers (Hypothetical) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(ethylene glycol) (PEG) |
| Biodegradability | Expected to be biodegradable through hydrolysis of ester, carbonate, or urethane linkages. The degradation rate could be tailored by the choice of co-monomers and polymer architecture. | Biodegradable via hydrolysis of ester bonds. Degradation rate is tunable by altering the lactic acid to glycolic acid ratio and molecular weight.[1][2] | Generally considered non-biodegradable, but low molecular weight PEG can be cleared by the kidneys. Often used in biodegradable block copolymers.[3] |
| Biocompatibility | The degradation products, including Tris, are generally considered biocompatible. However, comprehensive in vitro and in vivo cytotoxicity studies would be essential for validation.[4][5][6][7][8] | Generally recognized as safe (GRAS) by the FDA. Its degradation products, lactic acid and glycolic acid, are natural metabolites.[1][2][4] | Excellent biocompatibility and low immunogenicity, leading to its widespread use in "stealth" drug delivery systems to prolong circulation time.[3] |
| Drug Loading Capacity | The highly branched or dendritic structures possible with the trifunctional this compound monomer could offer numerous cavities for high drug encapsulation efficiency. | Drug loading is dependent on the polymer-drug interaction and the formulation method. Can encapsulate both hydrophobic and hydrophilic drugs. | Typically has low intrinsic drug loading capacity. Often used as a hydrophilic block in copolymers to form micelles that encapsulate drugs. |
| Drug Release Mechanism | Release would likely be a combination of diffusion and polymer degradation. The Boc-protecting group offers a handle for pH-sensitive release upon its removal in acidic environments, such as tumor microenvironments.[9] | Primarily controlled by bulk erosion of the polymer matrix, often exhibiting a biphasic release profile with an initial burst release followed by a sustained release phase.[10][11][12][13][14] | In block copolymers, drug release is typically governed by the degradation of the biodegradable block (e.g., PLGA) or diffusion from the micellar core. |
| Functionalization Potential | The Boc-protected amine and the hydroxyl groups provide versatile sites for conjugation of targeting ligands, imaging agents, or other functional molecules after polymerization and selective deprotection. | The carboxylic acid end-groups of PLGA can be used for conjugation, although the number of sites is limited. | The terminal hydroxyl groups are readily available for a wide range of chemical modifications and bioconjugation. |
Experimental Protocols for Polymer Characterization
Thorough characterization is paramount to understanding the structure-property relationships of novel polymers. The following are standard experimental protocols applicable to the analysis of this compound based polymers.
Synthesis of this compound Based Polymers
a) Polyurethane Synthesis:
-
Materials: this compound, a diisocyanate (e.g., hexamethylene diisocyanate - HDI), and a catalyst (e.g., dibutyltin dilaurate - DBTDL) in an anhydrous solvent like dimethylformamide (DMF).
-
Procedure: In a moisture-free environment, dissolve this compound in anhydrous DMF. Add the diisocyanate dropwise to the stirred solution at room temperature. Introduce a catalytic amount of DBTDL. Allow the reaction to proceed under an inert atmosphere (e.g., nitrogen or argon) at a slightly elevated temperature (e.g., 60-80 °C) for 24-48 hours. The resulting polymer can be precipitated in a non-solvent like cold diethyl ether, filtered, and dried under vacuum.[10][15][16]
b) Polycarbonate Synthesis:
-
Materials: this compound, a carbonate source (e.g., diphenyl carbonate or triphosgene), and a suitable catalyst in an appropriate solvent.
-
Procedure: A melt polycondensation or solution polymerization approach can be used. For melt polycondensation, this compound and diphenyl carbonate are heated together under vacuum at elevated temperatures (e.g., 150-200 °C) with a catalyst. The phenol byproduct is removed to drive the reaction. For solution polymerization, the reaction is carried out in a high-boiling point solvent with a catalyst. The polymer is then isolated by precipitation.[17][18][19]
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure of the polymer, verify the incorporation of the this compound monomer, and determine the composition of copolymers.
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Analysis: The presence of characteristic peaks for the Boc group (around 1.4 ppm in ¹H NMR) and the polymer backbone will confirm the structure.[20][21][22]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer, such as urethane (-NH-C=O), carbonate (-O-C=O-O-), or ester (-C=O-O-) linkages, and to confirm the presence of the Boc protecting group.
-
Sample Preparation: The polymer can be analyzed as a thin film cast from a solution or as a KBr pellet.
-
Analysis: Look for characteristic absorption bands, for example, the C=O stretching of the urethane or carbonate group (around 1700-1750 cm⁻¹) and the N-H stretching of the urethane group (around 3300 cm⁻¹).[20][21][22]
-
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Procedure: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran - THF, or dimethylformamide - DMF) and inject it into the GPC/SEC system. The molecular weight is determined relative to polymer standards (e.g., polystyrene).[15][16]
-
Thermal Properties Analysis
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer and determine its decomposition temperature.
-
Procedure: Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) and monitor the weight loss as a function of temperature.[23][24][25][26]
-
-
Differential Scanning Calorimetry (DSC):
In Vitro Drug Release Studies
-
Procedure: Drug-loaded nanoparticles or microparticles are prepared using a suitable method (e.g., nanoprecipitation, emulsion-evaporation). A known amount of the drug-loaded formulation is suspended in a release medium (e.g., phosphate-buffered saline - PBS, pH 7.4) at 37 °C. At predetermined time intervals, samples of the release medium are withdrawn, and the concentration of the released drug is quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).[12][13][21][24]
Visualizing Methodologies and Pathways
To further clarify the experimental workflows and potential applications, the following diagrams are provided.
Caption: Workflow for Synthesis and Characterization.
References
- 1. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11599020B2 - Polymer-assisted synthesis of nanoparticles - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymerfactory.com [polymerfactory.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of commercial and novel binary titanium alloys with and without a surface-reaction layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hyperbranched polymers from A2 + B3 strategy: recent advances in description and control of fine topology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Biodegradable polyesters from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. mdpi.com [mdpi.com]
- 17. US5831005A - Synthesis of N-substituted oligomers - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 21. Comparative analysis of drug release kinetics in polyethylene oxide and xanthan gum matrices with various excipients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis and Characterization of N-Substituted Polyether- Block-Amide Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Comparative drug release studies of two cationic drugs from pH-responsive nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches [mdpi.com]
- 26. mdpi.com [mdpi.com]
N-Boc-Tris in Drug Delivery: A Comparative Analysis of its Application as a Versatile Scaffolding Agent
For researchers, scientists, and drug development professionals, the rational design of drug delivery systems necessitates a careful selection of molecular components that influence therapeutic efficacy and manufacturing feasibility. N-Boc-Tris, a commercially available and versatile building block, has emerged as a significant scaffold in the construction of complex drug delivery platforms. This guide provides a comparative analysis of this compound applications, focusing on its role as a branching core for creating multivalent drug carriers, and contrasts its utility with other common scaffolding alternatives.
This compound, chemically known as N-(tert-butoxycarbonyl)-tris(hydroxymethyl)aminomethane, offers a unique combination of a protected primary amine and three hydroxyl groups. This structure allows for its use as a central core from which multiple functionalities can be extended, a critical feature in the design of targeted and multivalent drug delivery systems. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet easily removable handle for sequential and controlled synthesis, a crucial aspect in multi-step pharmaceutical development.[1]
This compound as a Branching Core in Multivalent Systems
The primary application of this compound in advanced drug delivery lies in its use as a trivalent scaffold. By leveraging its three hydroxyl groups, researchers can attach multiple copies of a targeting ligand, a drug molecule, or a combination thereof, leading to the creation of multivalent constructs. This multivalency can significantly enhance the avidity of the drug carrier for its target, a principle that is particularly important in cancer therapy and anti-infective strategies.
For instance, this compound has been successfully employed as a central core for the synthesis of multivalent glycoclusters designed to target bacterial lectins.[2] In one such application, three galactose units were attached to an this compound core to create a trivalent ligand with high affinity for the cholera toxin.[3] Similarly, it has been used to construct antibody-recruiting molecules where clustered rhamnose units on an this compound scaffold serve to engage natural antibodies to target cancer cells.[4]
Comparison with Alternative Scaffolding Agents
While this compound provides a convenient and cost-effective trivalent core, a variety of other molecular scaffolds are also utilized in the construction of multivalent drug delivery systems. The choice of a particular core depends on the desired valency, flexibility, and overall physicochemical properties of the final conjugate.
Table 1: Comparison of Common Scaffolding Agents for Multivalent Drug Delivery
| Scaffolding Agent | Valency | Key Advantages | Key Disadvantages | Representative Applications |
| This compound | 3 | Commercially available, cost-effective, simple structure, Boc protection allows for controlled synthesis.[1] | Fixed valency of three, may have limited flexibility depending on the linker. | Glycoclusters for anti-infectives, antibody-recruiting molecules.[2][3][4] |
| Pentaerythritol | 4 | Higher valency than Tris, commercially available, symmetrical structure. | Lacks a convenient protected handle for sequential synthesis, requiring more complex synthetic strategies. | Core for dendrimer synthesis, multivalent imaging agents. |
| Lysine Dendrons | 2, 4, 8 (generation-dependent) | Tunable valency, well-defined structure, can create highly branched architectures. | Higher cost, more complex synthesis and purification compared to simple cores. | Drug-dendrimer conjugates, gene delivery vectors. |
| Poly(amidoamine) (PAMAM) Dendrimers | High and tunable (generation-dependent) | High drug loading capacity, numerous surface functional groups for conjugation. | Potential for cytotoxicity depending on surface charge, complex synthesis and characterization. | Nanoparticle drug delivery, imaging agents. |
| Polyethylene Glycol (PEG) Stars | Variable | High hydrophilicity, improves pharmacokinetics, biocompatible. | Can be polydisperse, potentially lower drug loading per arm compared to compact dendrimers. | Antibody-drug conjugates, long-circulating nanoparticles. |
Experimental Protocols
The following sections detail the synthetic methodologies for creating multivalent systems using this compound as a core, providing a blueprint for researchers looking to employ this versatile scaffold.
Synthesis of a Trivalent Glycocluster Core using this compound
This protocol outlines the initial steps for creating a trivalent core from this compound, which can then be functionalized with targeting ligands or drug molecules. The synthesis involves the propargylation of the hydroxyl groups, introducing alkyne handles for subsequent "click" chemistry reactions.
Materials:
-
This compound
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (60% dispersion in mineral oil) to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected tri-propargylated Tris core.
This generalized protocol is based on synthetic strategies for creating multivalent scaffolds and may require optimization for specific reaction scales and downstream applications.
Logical Workflow for Constructing an this compound-Based Drug Delivery System
The following diagram illustrates the general workflow for the synthesis and application of a targeted, multivalent drug delivery system utilizing an this compound core.
Caption: Synthetic workflow for an this compound-based drug carrier.
Signaling Pathway for Antibody-Recruiting Molecule Action
This compound can serve as the scaffold for antibody-recruiting molecules (ARMs). These molecules typically have a tumor-binding module and an antibody-binding module. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of action for an this compound-based ARM.
References
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of N-Boc-Tris and Its Alternatives
In the landscape of drug discovery and development, the choice of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. For researchers incorporating a trifunctional amino alcohol scaffold, N-Boc-Tris emerges as a versatile and widely utilized reagent. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic viability against key alternatives: the unprotected parent molecule Tris, its Cbz-protected counterpart (N-Cbz-Tris), and the structurally related aminodiols, serinol and 3-amino-1,2-propanediol.
Executive Summary
This compound offers significant advantages in terms of reaction control and purity of the final product due to the stability and reliable deprotection of the tert-butyloxycarbonyl (Boc) group. This often translates to higher yields and simplified purification protocols. However, the upfront cost of this compound is considerably higher than its unprotected precursor and other simple aminodiols. The primary alternatives each present their own set of trade-offs. Unprotected Tris is the most economical option but necessitates an additional in-house protection step, adding time and consuming reagents. N-Cbz-Tris provides an alternative protection strategy with its own cost and reactivity profile. Serinol and 3-amino-1,2-propanediol, as structural analogs, offer different scaffolding opportunities and come at a lower initial cost but may require more rigorous purification depending on the specific application. The decision to use this compound, therefore, hinges on a careful evaluation of the total cost of synthesis, including raw materials, reaction efficiency, and downstream processing, versus the value of streamlined synthesis and potentially higher purity.
Cost Comparison of Building Blocks and Protecting Group Reagents
A primary consideration for any synthesis is the cost of starting materials. The following table provides an approximate cost comparison for this compound and its alternatives, as well as the reagents required for the introduction of Boc and Cbz protecting groups. Prices are based on currently available catalog listings and may vary by supplier and purity grade.
| Compound | Price (USD/g) | Price (USD/mol) | Supplier(s) |
| This compound | ~$8.00 | ~$1770 | BroadPharm, Precise PEG |
| Tris (Tromethamine) | ~$0.10 | ~$12 | Various |
| Serinol | ~$1.00 | ~$91 | Various |
| 3-Amino-1,2-propanediol | ~$1.28 | ~$117 | Sigma-Aldrich, ChemicalBook |
| N-Cbz-Tris tri-acid | ~$8.50 | ~$4000 | AxisPharm |
| Di-tert-butyl dicarbonate (Boc Anhydride) | ~$0.22 - $2.24 | ~$48 - $489 | Sigma-Aldrich, TCI Chemicals |
| Benzyl Chloroformate (Cbz-Cl) | ~$0.23 - $1.00 | ~$39 - $171 | TCI Chemicals, CP Lab Safety |
Note: Prices are approximate and subject to change. Molar costs are calculated based on the price per gram and the molecular weight of the compound.
Performance and Yield Analysis
N-Acetylation of Aminodiols: A Direct Comparison
A study directly comparing the catalyst-free N-acetylation of serinol and 3-amino-1,2-propanediol with isopropenyl acetate provides valuable quantitative data.
| Substrate | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (%) |
| 3-Amino-1,2-propanediol | 80 | 24 | >99 | >99 | 99 |
| Serinol | 90 | 32 | >99 | >99 | 99 |
This study demonstrates that both serinol and 3-amino-1,2-propanediol can be quantitatively N-acetylated, with 3-amino-1,2-propanediol reacting at a slightly lower temperature and in a shorter timeframe, likely due to the primary amine being less sterically hindered than the secondary amine in serinol.[1]
Amide Bond Formation with this compound and Alternatives
While a direct comparative study is not available, we can infer the potential performance based on typical yields for similar reactions. N-acylation of serinol with acryloyl chloride has been reported to yield 67%.[2] For 3-amino-1,2-propanediol, enzymatic N-acylation has been optimized to achieve a 92% yield.[3]
For N-Boc protected amines, amide coupling reactions using standard coupling reagents like HATU can achieve yields of around 50%, though this is highly substrate-dependent.[4] More optimized protocols for sterically hindered substrates can push yields to be good to excellent.[5] The use of a pre-protected building block like this compound eliminates the need for a separate protection step, which itself can have a yield of 80-95% for Boc protection.
N-Cbz protected amino alcohols have been used in syntheses to produce N-Cbz-β-aminoalkanesulfonamides with yields around 81%.[6]
Experimental Protocols
General Protocol for N-Boc Protection of Tris
This protocol describes the synthesis of this compound from its unprotected precursor.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Water
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve Tris (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (1.1 eq) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in 1,4-dioxane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for N-Cbz Protection of Tris
This protocol outlines the synthesis of N-Cbz-Tris.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Suspend Tris (1.0 eq) in a mixture of DCM and water.
-
Add sodium bicarbonate (2.5 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Cbz-Tris.
-
Purify the crude product by flash column chromatography.
General Protocol for Amide Bond Formation with this compound
This protocol describes a typical amide coupling reaction using this compound.
Materials:
-
This compound
-
Carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Experimental Workflows
Caption: General workflow for amide coupling with protected Tris derivatives.
Caption: Decision tree for selecting a trifunctional amino alcohol building block.
Conclusion
The selection of this compound versus its alternatives is a nuanced decision that requires a thorough analysis of the specific needs of a synthetic project.
-
This compound is the premium choice for situations where reaction predictability, high purity, and simplified workflows are paramount. The higher upfront cost can be justified by savings in downstream processing and potentially higher overall yields of the desired product, particularly in complex, multi-step syntheses.
-
Unprotected Tris is the most cost-effective starting material, but the total cost of its use must include the additional protection step. This approach is suitable for large-scale syntheses where the cost of goods is a primary driver and the additional step can be efficiently integrated into the overall process.
-
N-Cbz-Tris offers an orthogonal protection strategy to Boc, which can be invaluable in complex syntheses requiring differential deprotection. Its cost and performance are generally comparable to this compound, with the choice often depending on the specific reaction conditions and other protecting groups present in the molecule.
-
Serinol and 3-Amino-1,2-propanediol are economical alternatives that provide a similar trifunctional scaffold. They can be excellent choices for applications where the precise stereochemistry and substitution pattern of Tris is not essential. As demonstrated, they can undergo efficient N-acylation, although reaction conditions may need to be optimized.[1]
Ultimately, the optimal choice will depend on a careful consideration of the project's budget, timeline, and the chemical complexity of the target molecule. For researchers and drug development professionals, a pilot study comparing the chosen building blocks in the specific synthetic context is often the most prudent approach to making an informed and data-driven decision.
References
- 1. Concatenated Batch and Continuous Flow Procedures for the Upgrading of Glycerol-Derived Aminodiols via N-Acetylation and Acetalization Reactions [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of N-Boc-Tris: A Procedural Guide
Core Chemical Properties and Hazard Assessment
N-Boc-Tris, or tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate, is a protected derivative of tris(hydroxymethyl)aminomethane (Tris).[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group and multiple hydroxyl functionalities dictates its handling and disposal as a non-halogenated organic chemical waste. It is crucial to prevent the release of this compound into the environment.
A summary of key chemical and physical properties is provided in the table below:
| Property | Value |
| CAS Number | 146651-71-0[2][3] |
| Molecular Formula | C9H19NO5[2][3] |
| Molecular Weight | 221.25 g/mol [3] |
| Purity | ≥95%[3] |
| Storage | Room temperature or -20°C[3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on its physical state (solid or liquid) and whether it is mixed with other substances. Under no circumstances should this compound or its solutions be disposed of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][6]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure you are wearing the appropriate PPE:
-
Nitrile gloves
-
Safety glasses or goggles
-
A laboratory coat
Solid this compound Waste
-
Collection: Carefully collect solid this compound, including any contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Containerization: The container must be made of a material compatible with organic chemicals, be securely sealed, and be in good condition.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". The approximate quantity should also be noted.
-
Storage: Store the sealed container in a designated chemical waste storage area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal service.
Liquid this compound Waste (Solutions)
-
Collection: Pour all solutions containing this compound into a designated, sealable container for non-halogenated organic waste.
-
Segregation: Do not mix this compound solutions with halogenated organic solvents or other incompatible waste streams.[7]
-
Containerization and Labeling: The liquid waste container must be appropriate for chemical waste, kept securely sealed when not in use, and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used. The concentration of this compound should also be indicated.
-
Storage and Disposal: Store the container in a designated chemical waste storage area and arrange for its disposal through your institution's EHS program.
Spill Management
In the event of a spill:
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a fume hood.
-
Absorb the Spill: Use an inert absorbent material like vermiculite or sand to contain and absorb the spill.
-
Collect and Dispose: Carefully scoop the absorbed material into the designated hazardous waste container for solid this compound waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials should be collected and disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and your local EHS regulations for detailed instructions.
References
Comprehensive Safety and Handling Guide for N-Boc-Tris
For researchers and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for N-Boc-Tris (tert-butyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate), ensuring a secure and efficient laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the following guidelines are based on safety protocols for the structurally related compound, Tris(hydroxymethyl)aminomethane ("Tris"), and general best practices for handling fine chemicals.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound may cause skin, eye, and respiratory irritation.[1] Therefore, adherence to the following PPE guidelines is mandatory.
Core Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles or Face Shield | Must provide protection against chemical splashes. A face shield should be used in combination with goggles for maximum protection.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[2][4] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect against skin contact.[2][4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator is required.[2][5] |
Operational and Handling Plan
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5] An eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by clearing unnecessary items and ensuring all necessary equipment is within reach inside the fume hood.
-
Weighing: When weighing the solid compound, use a spatula and perform the task within the fume hood to minimize the risk of inhaling dust particles.[2]
-
Reactions: All reactions involving this compound should be conducted in closed systems or within the fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2][4][5] Clean all contaminated surfaces.
Storage and Disposal Plans
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] It should be stored away from incompatible materials such as strong oxidizing agents.[4][5] The recommended storage temperature is often -20°C.[6]
Disposal Plan: Treat all waste containing this compound as hazardous chemical waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7]
-
Waste Segregation: Isolate waste containing this compound from all other laboratory waste streams. This includes contaminated consumables such as pipette tips, gloves, and weighing boats.[7][8]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The container must be kept closed when not in use.[8]
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor.[7][8]
Emergency Procedures
In the event of an emergency, a clear and practiced response plan is essential.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area thoroughly.[7] |
Visual Guides
The following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response to a spill.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
